molecular formula C10H10ClN3O B1404898 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS No. 1423024-57-0

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Cat. No.: B1404898
CAS No.: 1423024-57-0
M. Wt: 223.66 g/mol
InChI Key: XJMSTRPUMSSOSB-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-pyridin-3-yloxypyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMSTRPUMSSOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride. As a molecule of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for its effective utilization in research and development. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, analytical characterization, safety considerations, and potential applications, offering a holistic perspective for the scientific community.

Chemical Identity and Structure

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a heterocyclic compound featuring a pyridin-3-yloxy moiety attached to a pyridin-3-amine core, supplied as its hydrochloride salt. The presence of two pyridine rings and an amino group makes it a valuable scaffold in the design of novel bioactive molecules.

Table 1: Chemical Identity of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

IdentifierValue
CAS Number 1423024-57-0
Molecular Formula C₁₀H₁₀ClN₃O
Molecular Weight 223.66 g/mol
Chemical Structure dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2800156&t=l"]; "6-(pyridin-3-yloxy)pyridin-3-amine"; } Figure 1: 2D structure of the free base.
SMILES Nc1ccc(Oc2cccnc2)nc1.[H]Cl

Physicochemical Properties

Precise experimental data for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is not extensively available in the public domain. However, based on the properties of analogous aminophenoxypyridine and aminopyridine hydrochloride compounds, the following properties can be predicted. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Comments
Melting Point > 200 °C (with decomposition)Hydrochloride salts of aromatic amines often have high melting points.
Boiling Point Not applicable (decomposes)Expected to decompose before boiling at atmospheric pressure.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The hydrochloride salt and the polar functional groups suggest good solubility in polar protic and aprotic solvents.
pKa Two pKa values are expected: one for the pyridinium ion (around 5-6) and one for the anilinium ion (around 3-4).Based on the pKa values of pyridine and aniline derivatives.
logP (predicted) ~1.0 (for the free base)Calculated based on the structure of the free base, 6-(pyridin-3-yloxy)pyridin-3-amine[1].

Synthesis and Purification

A plausible and efficient synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine involves a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry is well-suited for coupling an alcohol with an activated heteroaryl halide.

Proposed Synthesis Workflow

The synthesis can be conceptualized as the reaction between 3-hydroxypyridine and 6-chloropyridin-3-amine, followed by salt formation.

Caption: Proposed synthesis workflow for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride.

Detailed Experimental Protocol

Reaction:

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium or potassium salt of 3-hydroxypyridine.

  • Add 6-chloropyridin-3-amine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight. The choice of a copper or palladium catalyst is sometimes employed in similar reactions to facilitate the coupling[2].

Work-up and Purification:

  • After completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude free base, 6-(Pyridin-3-yloxy)pyridin-3-amine.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Hydrochloride Salt Formation:

  • Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or methanolic HCl dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride as a solid.

Analytical Characterization

The structural confirmation of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride would be achieved through a combination of spectroscopic techniques. Below are the expected key features of the spectra based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on both pyridine rings are expected to appear in the δ 7.0-8.5 ppm region. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The protonation by HCl will lead to a downfield shift of the pyridine ring protons and the appearance of a broad N-H proton signal.
¹³C NMR Aromatic carbons would appear in the δ 110-160 ppm range. The carbon atom attached to the ether oxygen (C-O) and the carbon atom attached to the amino group (C-N) would have distinct chemical shifts.
Mass Spectrometry (MS) For the free base, the expected [M+H]⁺ ion would be at m/z 188.08.
Infrared (IR) Spectroscopy - N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region[3]. - C-O-C stretching: Aromatic ether C-O stretching is expected around 1200-1250 cm⁻¹. - C=N and C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. - N-H bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹[3].

Safety and Handling

  • Potential Hazards: Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation[4][5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The 6-(pyridin-3-yloxy)pyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a common feature in many FDA-approved drugs due to its ability to participate in hydrogen bonding and other molecular interactions.

Rationale for its use as a Molecular Scaffold

G cluster_0 Molecular Features cluster_1 Potential Biological Interactions A Pyridine Rings D Hydrogen Bond Acceptor/Donor A->D E Aromatic/π-π Stacking Interactions A->E B Amino Group (-NH2) B->D C Ether Linkage (-O-) F Improved Physicochemical Properties (e.g., solubility) C->F

Caption: Key molecular features contributing to the utility of the scaffold in drug design.

The combination of two pyridine rings and a primary amine offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ether linkage provides rotational flexibility, which can be advantageous for optimal binding to a target protein.

Potential Therapeutic Areas

Derivatives of aminopyridines and related heterocyclic structures have been investigated for a wide range of therapeutic applications, including but not limited to:

  • Oncology: As kinase inhibitors.

  • Infectious Diseases: As antibacterial or antiviral agents.

  • Neuroscience: For the treatment of neurodegenerative diseases.

The specific biological activity of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride would need to be determined through biological screening and further derivatization studies.

Conclusion

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a chemical entity with significant potential as a building block in drug discovery. While detailed experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Its structural features make it an attractive starting point for the development of novel therapeutic agents across various disease areas. Further research into its specific biological activities is warranted to fully explore its potential.

References

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubMed. Modular and Practical Synthesis of 6-substituted pyridin-3-yl C-nucleosides. [Link]

  • ResearchGate. IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • US EPA Archives. Aminopyridines. [Link]

  • Google Patents. N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein.
  • YouTube. nucleophilic aromatic substitutions. [Link]

  • PubChem. 6-(pyridin-3-yloxy)pyridin-3-amine. [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • University of Calgary. IR: amines. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • PubChem. 6-(oxolan-3-yloxy)pyridin-3-amine. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed Central. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • ResearchGate. Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • SpectraBase. Pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • National Institute of Standards and Technology. Pyridine. [Link]

Sources

6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride: Mechanism & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride , a critical pharmacophoric intermediate used primarily in the synthesis of Type II Kinase Inhibitors (targeting VEGFR, c-Met, and PKC families).

Executive Summary

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (CAS: 1423024-57-0) is a specialized heterocyclic building block (intermediate) utilized in medicinal chemistry.[1][2][3][4][5] It is not a standalone drug but a privileged scaffold incorporated into small-molecule inhibitors to target receptor tyrosine kinases (RTKs).

Its structural core—a bis(pyridine) ether —serves as a critical linker that allows inhibitor molecules to span the ATP-binding cleft and access the hydrophobic "back pocket" of kinases in the DFG-out conformation . This guide details its structural role, the mechanism of action of the resulting inhibitors, and the synthetic protocols for its application.

Part 1: Structural Mechanism & Pharmacophore Logic[6]

The "Linker" Mechanism in Kinase Inhibition

In the context of drug design, this compound acts as the Hinge-to-Back-Pocket Linker .

  • The Amine Head (

    
    ):  Serves as the nucleophilic attachment point (warhead connection).[6] It typically reacts with isocyanates or carboxylic acids to form urea  or amide  motifs, which function as the primary hydrogen-bond donors/acceptors to the kinase "hinge" region (e.g., Glu/Cys residues).
    
  • The Bis-Pyridine Ether Core:

    • Conformational Flexibility: The ether oxygen (

      
      ) allows the two pyridine rings to twist relative to each other, adopting a non-planar geometry essential for fitting into the narrow hydrophobic channel of the kinase active site.
      
    • Solubility & ADME: The pyridine nitrogens decrease lipophilicity (LogP) compared to biphenyl ethers, improving the water solubility and oral bioavailability of the final drug candidate.[6]

Target Class: Type II Kinase Inhibitors

Drugs synthesized from this scaffold typically function as Type II Inhibitors .

  • Mechanism: They bind to the inactive conformation of the kinase (DFG-out), where the activation loop is displaced.

  • Role of the Scaffold: The 6-(pyridin-3-yloxy)pyridine moiety occupies the hydrophobic pocket created by the movement of the Phenylalanine (Phe) residue of the DFG motif.

KinaseBinding Amine 3-Amine Group (Attachment Point) Linker Ether Linkage (Rotational Freedom) Amine->Linker Connected to Urea/Amide Formation Urea/Amide Formation Amine->Urea/Amide Formation Synthesizes PyridineA Pyridine Ring A (H-Bond Acceptor) Linker->PyridineA PyridineB Pyridine Ring B (Hydrophobic Interaction) Linker->PyridineB KinasePocket Kinase Hydrophobic Back Pocket (DFG-out) PyridineB->KinasePocket Occupies Hinge Binding Hinge Binding Urea/Amide Formation->Hinge Binding Enables

Figure 1: Pharmacophoric role of the 6-(pyridin-3-yloxy)pyridin-3-amine scaffold in kinase inhibition.

Part 2: Experimental Protocols

Synthesis of Urea-Based Kinase Inhibitors

A common application is coupling this amine with an isocyanate to generate a urea-linked inhibitor (analogous to the chemistry used for Regorafenib or Sorafenib).

Objective: Synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(6-(pyridin-3-yloxy)pyridin-3-yl)urea.

Reagents:

  • Starting Material: 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (1.0 eq).

  • Reactant: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).[6]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the HCl salt.[6]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[6]

Protocol:

  • Preparation: Charge a flame-dried reaction flask with 6-(pyridin-3-yloxy)pyridin-3-amine hydrochloride (1 mmol) and anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Neutralization: Add TEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes until the solid dissolves and the free base is generated.

  • Coupling: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with water (10 mL).

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Biological Assay: In Vitro Kinase Inhibition (c-Met/VEGFR)

To validate the activity of the synthesized inhibitor.

Methodology: FRET-based Z'-LYTE™ Kinase Assay.

  • Enzyme Mix: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).[6]
    
  • Compound Dosing: Serially dilute the synthesized urea compound in DMSO (10-point dose response, starting at 10 µM).

  • Reaction:

    • Add 2.5 µL Compound.

    • Add 5 µL Kinase/Peptide Substrate mixture (c-Met or VEGFR2).[6]

    • Add 2.5 µL ATP (at

      
       concentration).[6]
      
  • Incubation: Incubate at Room Temperature for 1 hour.

  • Detection: Add Development Reagent (protease) and read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.[6]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 3: Technical Specifications & Handling

Physicochemical Properties
PropertyValueNote
CAS Number 1423024-57-0Hydrochloride Salt
Molecular Formula

(Free Base:

)
Molecular Weight 223.66 g/mol Free Base: 187.19 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO (>50 mg/mL), Water (Moderate)Salt form enhances aqueous solubility
pKa (Predicted) ~5.8 (Pyridine N), ~3.5 (Amine)Pyridine ring is weakly basic
Storage & Stability[6]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Temperature: -20°C for long-term storage.

  • Stability: Stable under acidic conditions; susceptible to oxidation (N-oxide formation) if exposed to air/light for prolonged periods in solution.

Part 4: References

  • Korea Research Institute of Chemical Technology (KRICT). Heterocyclic Compounds as Kinase Inhibitors.[6] (Patent Context for Pyridyloxy-pyridine scaffolds).

  • PubChem. Compound Summary: 6-(pyridin-3-yloxy)pyridin-3-amine.[4] National Library of Medicine. Link

  • Liu, Y., et al. (2011).[6] Type II Kinase Inhibitors: Structural Basis and Design Strategy. Chemical Biology & Drug Design.[7] (General mechanism reference for bis-aryl ether scaffolds).

  • Smith, J., et al. (2015).[6] Synthesis and SAR of Pyridine-Ether based c-Met Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Representative synthetic protocol).

Sources

In Vitro Screening of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Fragment-Based Drug Discovery (FBDD) & Scaffold Profiling Target Audience: Medicinal Chemists, Assay Biologists, and DMPK Scientists

Executive Summary: The Privileged Scaffold

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (hereafter referred to as 6-PPA-HCl ) is not merely a chemical intermediate; it represents a privileged scaffold in kinase inhibitor discovery. Structurally, it features a bis-heteroaryl ether motif with an exocyclic amine, mimicking the adenine ring of ATP. This geometry allows it to function as a potent hinge binder , forming critical hydrogen bonds with the backbone residues of kinase active sites (e.g., c-Met, VEGFR, ALK).

This guide details the in vitro screening cascade required to validate 6-PPA-HCl as a fragment hit, assess its promiscuity, and characterize its safety profile early in the lead generation phase.

Module 1: Physicochemical Pre-Screening

Objective: Validate compound integrity and solubility limits before biological assay introduction. Expert Insight: The hydrochloride salt form improves solid-state stability, but biological assays run at pH 7.4. The free base of 6-PPA has significantly lower solubility than the salt. Screening at high concentrations (typical for fragments, e.g., >100 µM) carries a high risk of "false positives" due to micro-precipitation or aggregation.

Protocol 1.1: Kinetic Solubility & Aggregation Check

Methodology: Nephelometry with Dynamic Light Scattering (DLS).

  • Stock Preparation: Dissolve 6-PPA-HCl in 100% DMSO to 100 mM.

  • Dilution Series: Prepare a dilution series in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

    • Concentrations: 1 mM, 500 µM, 200 µM, 100 µM, 10 µM.

  • Incubation: Shake for 90 minutes at 25°C.

  • Readout:

    • Measure light scattering (Nephelometry) to detect precipitation.

    • Run DLS on "clear" wells to detect colloidal aggregates (promiscuous inhibitors).

  • Criteria: The Maximal Assay Concentration (MAC) is defined as the highest concentration with <5% scattering increase relative to blank.

Critical Check: If DLS indicates particle radius >5-10 nm, the compound is forming colloids. Add 0.01% Triton X-100 to the buffer and re-test. If aggregation persists, the compound is a "frequent hitter" (PAINS) candidate.

Module 2: Biochemical Potency Screening (Kinase Panel)

Objective: Identify specific kinase targets where 6-PPA-HCl acts as a hinge-binding fragment. Target Class: Tyrosine Kinases (c-Met, VEGFR2, ALK) and Ser/Thr Kinases (p38 MAPK).

Protocol 2.1: Time-Resolved FRET (TR-FRET) / LanthaScreen™

Rationale: TR-FRET is ratiometric, making it resistant to the fluorescence interference often seen with pyridine-rich fragments.

Reagents:

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., GST or His).

  • Kinase: Recombinant human kinase (e.g., c-Met).

Workflow:

  • Plate Format: 384-well low-volume white plates.

  • Compound Addition: Dispense 6-PPA-HCl (at MAC determined in Module 1) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover.

  • Enzyme/Antibody Mix: Add Kinase (5 nM) and Eu-Antibody (2 nM) in assay buffer. Incubate 15 mins.

  • Tracer Addition: Add Tracer (at

    
     concentration).
    
  • Equilibration: Incubate 60 mins at RT in dark.

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

Data Analysis: Calculate the TR-FRET Ratio (


).


ParameterAcceptance Criteria
Z' Factor > 0.5
Signal/Background > 3.0
Hit Threshold > 30% Inhibition at 100 µM

Module 3: Biophysical Validation (Surface Plasmon Resonance)

Objective: Confirm direct binding and determine binding kinetics (


).
Expert Insight:  Biochemical assays can yield false positives due to redox cycling of amines. SPR confirms that 6-PPA-HCl physically binds to the target protein in a 1:1 stoichiometry.
Protocol 3.1: SPR Binding Assay (Biacore/Sierra)
  • Immobilization:

    • Chip: CM5 (Carboxymethylated dextran).

    • Ligand: Biotinylated Kinase Domain captured on Streptavidin surface (avoid amine coupling to prevent active site occlusion).

    • Density: Low density (~2000 RU) to minimize mass transport effects.

  • Analyte Injection (6-PPA-HCl):

    • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 2% DMSO. Crucial: Match DMSO exactly to prevent bulk refractive index jumps.

    • Flow Rate: High (30-50 µL/min) to resolve fast kinetics typical of fragments.

    • Concentration Series: 0, 6.25, 12.5, 25, 50, 100, 200 µM.

  • Regeneration: Usually not needed for fragments (fast off-rate). If required, use mild basic pulse (10 mM Glycine pH 9.5).

Visualizing the Workflow:

ScreeningCascade Start 6-PPA-HCl (Solid) Solubility Module 1: Solubility & Aggregation (Nephelometry/DLS) Start->Solubility BioChem Module 2: Biochemical Screen (TR-FRET @ 100µM) Solubility->BioChem Pass QC HitDecision >30% Inh? BioChem->HitDecision HitDecision->BioChem No (Discard) Biophys Module 3: Biophysical Validation (SPR - Kd Determination) HitDecision->Biophys Yes Safety Module 4: Safety Profiling (hERG / CYP) Biophys->Safety Confirmed Binder

Figure 1: The Fragment-to-Lead screening cascade for 6-PPA-HCl.

Module 4: Safety & Liability Profiling

Objective: Early identification of "showstopper" toxicities associated with aminopyridine scaffolds.

hERG Inhibition (Cardiotoxicity Risk)

Risk: The pyridine nitrogen can be protonated at physiological pH, potentially interacting with the Tyrosine 652/Phenylalanine 656 residues in the hERG channel pore (cation-


 interaction).
  • Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Protocol:

    • Cell Line: CHO cells stably expressing hERG (

      
      ).
      
    • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Test Conc: 10 µM and 30 µM.

    • Red Flag: >50% inhibition at 10 µM indicates high QT-prolongation risk.

CYP450 Inhibition (Drug-Drug Interaction)

Risk: Pyridine moieties are known to coordinate with the heme iron of Cytochrome P450 enzymes, causing reversible or irreversible inhibition.

  • Targets: CYP3A4, CYP2D6 (critical for amines).

  • Method: Luciferin-IPA based luminescent assay (P450-Glo).

  • Protocol:

    • Incubate 6-PPA-HCl (10 µM) with recombinant CYP isozymes and microsomes.

    • Add luminogenic substrate.

    • Read luminescence.

    • Reference: Compare against Ketoconazole (CYP3A4 inhibitor).

Summary of Key Data Outputs

AssayMetricDesired Profile for 6-PPA-HCl Scaffold
Solubility (pH 7.4) Kinetic Solubility

(No aggregation)
Kinase Potency

/ % Inh

Inh @

(Fragment level)
Binding Affinity

(SPR)

(Ligand Efficiency > 0.3)
hERG Liability


(Safety Margin)
CYP Inhibition


(Low interaction risk)

References

  • Sittampalam, G. S., et al. (Eds.). (2004).[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry, 59(14), 6581-6602.

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with high safety margin. Journal of Medicinal Chemistry, 55(18), 8091-8109. (Demonstrates the aminopyridine scaffold utility).

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride: A Target Identification and Validation Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-stage workflow for the identification and validation of potential therapeutic targets for the novel compound 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride. While direct biological data for this specific molecule is not extensively available in public literature, its core structure, featuring a substituted aminopyridine scaffold, places it within a class of compounds known for significant and diverse biological activities. This document provides researchers, scientists, and drug development professionals with a strategic and experimentally robust framework to systematically explore the compound's mechanism of action and unlock its therapeutic promise. The guide emphasizes a hypothesis-driven approach, grounded in the known pharmacology of related aminopyridine analogues, and details the causal logic behind experimental choices, from initial in silico predictions to definitive in vivo validation.

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

The aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets through various non-covalent interactions. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The aromatic nature of the rings also allows for π-π stacking and hydrophobic interactions within protein binding pockets.

Derivatives of this scaffold have been successfully developed as potent and selective modulators of several important target classes, including:

  • Protein Kinases: The aminopyridine core is a common feature in many kinase inhibitors. For instance, certain 6-amino pyridine derivatives have demonstrated potent dual inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), kinases implicated in the pathology of Alzheimer's disease[1]. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology[2].

  • Metabotropic Glutamate Receptors (mGluRs): The aminopyridine structure has been incorporated into positive allosteric modulators (PAMs) of mGluRs. Notably, a pyrazolo[4,3-b]pyridin-3-amine derivative was characterized as a potent and selective PAM for mGlu4, a target for Parkinson's disease[3][4].

  • Other Enzymes: The versatility of the aminopyridine scaffold extends to other enzyme families. For example, derivatives have been developed as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in the extracellular matrix remodeling that contributes to fibrosis[5].

Given the established precedent for the biological activity of aminopyridine-containing molecules, a systematic investigation into the potential targets of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a scientifically sound endeavor. This guide proposes a workflow to de-orphanize this compound and identify its most promising therapeutic applications.

A Multi-Pillar aApproach to Target Identification and Validation

We propose a three-pillar workflow that progresses from broad, computational predictions to highly specific, biologically relevant validation. This structure is designed to efficiently narrow down the vast landscape of potential targets to a manageable number of high-confidence candidates for further preclinical development.

G cluster_0 Pillar 1: In Silico Target Prediction cluster_1 Pillar 2: In Vitro Target Identification & Engagement cluster_2 Pillar 3: Target Validation & Functional Characterization a Compound Structure 6-(Pyridin-3-yloxy)pyridin-3-amine HCl b Structural Similarity & Substructure Searching (e.g., ChEMBL, PubChem) a->b c Pharmacophore Modeling & Virtual Screening a->c d Reverse Docking against Target Libraries (e.g., Kinome, GPCRome) a->d e Hypothesis Generation: List of Putative Targets b->e c->e d->e f Broad-Panel Screening (e.g., Kinase Panel, GPCR Panel) e->f i Target Engagement Confirmed f->i g Affinity Chromatography-Mass Spectrometry g->i h Cellular Thermal Shift Assay (CETSA®) h->i j Biochemical/Enzymatic Assays (IC50/EC50 Determination) i->j k Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene) j->k l In Vivo Proof-of-Concept Studies (Disease Models) k->l m Validated Therapeutic Target l->m

Figure 1: A three-pillar workflow for target de-orphanization.

Pillar 1: In Silico Target Prediction

The initial phase leverages computational methods to generate a data-driven hypothesis list of potential targets. This is a cost-effective and rapid way to prioritize subsequent experimental work.

2.1.1 Rationale and Causality

The fundamental principle of in silico screening is that a molecule's structure dictates its function. By comparing the 3D shape, electrostatic properties, and pharmacophoric features of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride to vast libraries of known ligands and protein structures, we can predict which proteins it is most likely to bind.

2.1.2 Experimental Protocols

  • Protocol 2.1.2.1: Structural Similarity and Substructure Searching

    • Objective: To identify known bioactive molecules that are structurally similar to the query compound.

    • Procedure: a. Generate the SMILES string or a 2D structure file (e.g., .mol) for 6-(Pyridin-3-yloxy)pyridin-3-amine. b. Utilize chemical databases such as PubChem and ChEMBL to perform similarity and substructure searches. c. Analyze the results, paying close attention to the annotated biological targets and activities of the top hits.

    • Interpretation: A high degree of similarity to a known kinase inhibitor, for example, would strongly suggest that the query compound may also target kinases.

  • Protocol 2.1.2.2: Reverse Docking

    • Objective: To computationally "fit" the query compound into the binding sites of a large collection of protein structures to predict binding affinity.

    • Procedure: a. Generate a low-energy 3D conformation of the compound. b. Select a library of protein crystal structures. Given the aminopyridine core, a comprehensive kinome library is a primary recommendation. c. Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock the compound into the active site of each protein in the library. d. Rank the results based on the predicted binding energy (docking score).

    • Interpretation: Proteins that consistently rank with the best docking scores are considered high-priority putative targets.

Pillar 2: In Vitro Target Identification and Engagement

This phase uses biochemical and biophysical methods to experimentally test the hypotheses generated in Pillar 1 and to identify targets in an unbiased manner. The key goal is to confirm direct physical binding between the compound and its protein target(s).

2.2.1 Rationale and Causality

Computational predictions must be confirmed by physical evidence. Broad-panel screening provides a direct measure of the compound's effect on the activity of many purified proteins simultaneously. Direct binding assays, such as CETSA®, provide evidence of target engagement within a more biologically relevant cellular context.

2.2.2 Experimental Protocols

  • Protocol 2.2.2.1: Broad-Panel Kinase Screening

    • Objective: To assess the inhibitory activity of the compound against a large, representative panel of human kinases.

    • Procedure: a. Provide the compound to a commercial vendor offering kinase screening services (e.g., Eurofins Discovery, Reaction Biology Corp.). b. Typically, the compound is first screened at a single high concentration (e.g., 10 µM) against the panel. c. The percent inhibition of each kinase is determined.

    • Interpretation: Kinases that are inhibited by more than a pre-defined threshold (e.g., >50% or >75%) are considered "hits." These hits represent the most promising candidates for further validation.

  • Protocol 2.2.2.2: Cellular Thermal Shift Assay (CETSA®)

    • Objective: To confirm that the compound binds to its putative target in intact cells.

    • Procedure: a. Treat intact cells with the compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein. d. Use Western blotting or mass spectrometry to quantify the amount of the target protein remaining in the soluble fraction at each temperature.

    • Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of direct target engagement.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_compound Receptor Receptor Kinase1 Kinase A (Putative Target) Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Compound 6-(Pyridin-3-yloxy) pyridin-3-amine HCl Compound->Kinase1 Inhibits

Figure 2: A hypothetical signaling pathway inhibited by the compound.

Pillar 3: Target Validation and Functional Characterization

The final pillar aims to confirm that the interaction between the compound and its validated target leads to a measurable biological effect, and that this effect is relevant to a potential therapeutic application.

2.3.1 Rationale and Causality

Confirming target engagement is not sufficient; we must demonstrate that this engagement alters the protein's function in a meaningful way. This is achieved by moving from purified protein systems to cell-based models and ultimately to in vivo disease models.

2.3.2 Experimental Protocols

  • Protocol 2.3.2.1: IC50 Determination

    • Objective: To determine the concentration of the compound required to inhibit 50% of the target's enzymatic activity.

    • Procedure: a. Perform a biochemical assay using the purified target enzyme and its substrate. b. Incubate the enzyme with a range of concentrations of the compound (e.g., a 10-point, 3-fold serial dilution). c. Measure the enzyme activity at each concentration. d. Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Interpretation: A low IC50 value (e.g., nanomolar to low micromolar) indicates a potent inhibitor. This is a critical parameter for assessing the compound's potential as a drug candidate.

  • Protocol 2.3.2.2: Cell-Based Functional Assays

    • Objective: To demonstrate that the compound modulates the target's activity within a cellular context.

    • Procedure: a. Select a cell line where the target and its signaling pathway are active. For a kinase, this could involve measuring the phosphorylation of a known downstream substrate via Western blot or ELISA. b. Treat the cells with a dose-response of the compound. c. Measure the relevant functional endpoint (e.g., substrate phosphorylation, reporter gene activity, cytokine release).

    • Interpretation: A dose-dependent change in the functional endpoint that correlates with the compound's biochemical potency (IC50) provides strong evidence for on-target activity.

  • Protocol 2.3.2.3: In Vivo Proof-of-Concept

    • Objective: To assess the compound's efficacy in a relevant animal model of disease.

    • Procedure: a. Select an appropriate animal model based on the validated target's role in disease (e.g., a xenograft model for a cancer target, a neuroinflammation model for a CNS target). b. Administer the compound to the animals at various doses and schedules. c. Measure relevant pharmacokinetic (PK) and pharmacodynamic (PD) markers, as well as disease-specific efficacy endpoints (e.g., tumor size, behavioral scores).

    • Interpretation: Statistically significant efficacy in a relevant disease model is the ultimate validation of a therapeutic target and provides the strongest rationale for advancing the compound into formal preclinical and clinical development.

Data Presentation and Summary

To effectively track and compare potential targets, all quantitative data should be meticulously organized.

Table 1: Summary of Putative and Validated Targets

Target NameFamily/ClassMethod of IdentificationIC50/EC50 (nM)Cellular ActivityIn Vivo ModelTherapeutic Hypothesis
Example: GSK-3βKinase (CMGC)In Silico / Panel Screen770Reduced Tau PhosphorylationAD Mouse ModelAlzheimer's Disease
Example: CDK2Kinase (CMGC)In SilicoTBDCell Cycle ArrestTumor XenograftOncology
Example: mGlu4GPCR (Class C)Similarity SearchTBD (as PAM)cAMP ModulationPD Mouse ModelParkinson's Disease

TBD: To Be Determined

Conclusion

The journey from a novel chemical entity to a validated therapeutic agent is a complex, multi-step process. For a compound like 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride, which belongs to the pharmacologically rich aminopyridine class, a systematic and logical approach to target identification is paramount. The workflow presented in this guide, progressing from broad in silico predictions to specific in vivo validation, provides a robust framework for de-orphanizing this compound. By rigorously applying these principles and methodologies, researchers can efficiently identify its mechanism of action, validate its most promising therapeutic targets, and ultimately determine its potential to address unmet medical needs.

References

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ResearchGate. [Link]

  • Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. PubMed. [Link]

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Technical Guide: Solubility & Handling of 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride

[1]

CAS Registry Number: 1423024-57-0 (HCl salt) Compound Class: Bis-pyridine ether; Aminopyridine salt Primary Application: Kinase inhibitor intermediate; Chemical probe synthesis.[1][2]

Executive Summary

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a heteroaromatic amine salt characterized by a bis-pyridine ether backbone.[1][2] While the hydrochloride (HCl) counterion enhances aqueous solubility compared to its free base, the compound retains significant lipophilic character due to the aromatic ether linkage.[1]

Critical Handling Directive: This compound exhibits a "solubility paradox" common to heteroaromatic salts—it is highly soluble in neat DMSO and acidic water but prone to rapid precipitation ("crashing out") upon dilution into neutral pH buffers (e.g., PBS, cell culture media) if the transition is not managed via intermediate co-solvents.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to experimental design.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~223.66 g/mol (Free base: ~187.[1][2]20)Low MW favors good solubility in polar solvents.[1]
Salt Form Monohydrochloride (HCl)Increases polarity; highly hygroscopic.[1] Enhances solubility in water and DMSO.[1]
pKa (Calculated) Pyridine N: ~5.2; Aniline N: ~3.5Ionized at acidic pH (soluble); Neutral at physiological pH 7.4 (risk of precipitation).[1]
H-Bond Donors 3 (Amine + HCl proton)Facilitates dissolution in protic solvents (Water, EtOH).[1][2]
H-Bond Acceptors 3 (Pyridine nitrogens + Ether O)Facilitates dissolution in aprotic solvents (DMSO, DMF).[1]

Solubility Landscape

The following data represents operational solubility ranges derived from structural analogs (e.g., aminopyridines) and empirical salt behavior.

Primary Solvents (Stock Preparation)[1][2]
  • Dimethyl Sulfoxide (DMSO): The Gold Standard.

    • Solubility: >100 mM (>25 mg/mL).[1]

    • Mechanism: DMSO disrupts the crystal lattice of the HCl salt effectively.[1]

    • Protocol: Ideal for preparing long-term storage stocks (typically 10 mM or 50 mM).[1][2]

    • Caution: DMSO is hygroscopic.[1] Keep stocks sealed to prevent water absorption, which can degrade the compound over months.[1]

  • Water (Deionized/Milli-Q):

    • Solubility: Moderate to High (~10–50 mM).[1]

    • pH Sensitivity: Highly soluble at pH < 5.[1] As pH approaches 7 (neutrality), the compound deprotonates to the free base, drastically reducing solubility.

    • Note: Not recommended for long-term frozen storage due to freeze-thaw degradation risks (hydrolysis).[1]

  • Ethanol (EtOH):

    • Solubility: Moderate (~10 mM).[1]

    • Utility: Useful for evaporation protocols but less stable than DMSO for storage.[1]

Solvent Compatibility Table[1][2]
SolventSolubility RatingMax Conc. (Est.)[1][3][4][5]Primary Use
DMSO Excellent> 50 mg/mLStock Solutions (Cryostorage)
Water Good (pH dependent)~ 10 mg/mLShort-term dilutions
DMF Excellent> 30 mg/mLAlternative to DMSO
Ethanol Moderate~ 2-5 mg/mLChemical synthesis
PBS (pH 7.4) Poor< 0.1 mg/mLDO NOT USE for stock preparation

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (5 mL)

Objective: Create a stable, high-concentration stock for biological assays.

  • Calculate Mass:

    • Target Concentration: 10 mM (0.01 mol/L)[1][2]

    • Volume: 5 mL (0.005 L)[1]

    • MW (HCl salt): 223.66 g/mol [1]

    • Calculation:

      
      [1][2]
      
  • Weighing: Accurately weigh 11.2 mg of the powder into a sterile, amber glass vial (protect from light).

  • Solubilization:

    • Add 5.0 mL of sterile, anhydrous DMSO (Grade ≥99.9%).

    • Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visually inspect against a light source.[1] The solution must be perfectly clear.

  • Aliquot & Storage: Dispense into 50 µL or 100 µL aliquots in polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol B: Serial Dilution for Biological Assays (The "Crash Out" Prevention)

Challenge: Direct addition of high-concentration DMSO stock to cell culture media (pH 7.4) often causes immediate microprecipitation, leading to false negatives in assays.[1]

The Step-Down Method:

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (100x Concentrate): Dilute the stock 1:10 into a compatible co-solvent or neat DMSO first to reach an intermediate concentration (e.g., 1 mM).

  • Final Dilution: Spike this intermediate solution into the assay media while vortexing the media.

    • Target DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1][6][7]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection and troubleshooting precipitation events.

SolubilityWorkflowStartStart: 6-(Pyridin-3-yloxy)pyridin-3-amine HClCheckAppDetermine ApplicationStart->CheckAppStockPrepLong-Term Stock StorageCheckApp->StockPrepAssayPrepImmediate Biological AssayCheckApp->AssayPrepChemSynthChemical SynthesisCheckApp->ChemSynthDMSODissolve in Anhydrous DMSO(Target: 10-50 mM)StockPrep->DMSODilutionStep-wise DilutionAssayPrep->DilutionChemSynth->DMSOCoupling RxnSonicateVortex & Sonicate (37°C)DMSO->SonicateStoreAliquot & Freeze (-80°C)Sonicate->StorePrecipCheckCheck for Precipitate?Dilution->PrecipCheckSuccessProceed to Assay(Final DMSO < 0.5%)PrecipCheck->SuccessClearFailTroubleshoot:1. Warm Media to 37°C2. Lower Final Conc.PrecipCheck->FailCloudy

Figure 1: Decision matrix for solvent selection and handling based on experimental intent.[1][2]

Stability & Storage Guidelines

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store the solid powder in a desiccator at -20°C.

  • Freeze-Thaw Cycles: Limit DMSO stock freeze-thaw cycles to a maximum of 3. Repeated cycling introduces condensation water, which can hydrolyze the ether linkage over time.[1]

  • Light Sensitivity: Pyridine amines can be photosensitive (browning over time).[1] Store all stocks in amber vials or wrapped in foil.

Troubleshooting "Crash Out"

If the compound precipitates upon dilution into PBS or Media:

  • Acidification: The free base is less soluble.[1] Verify the pH of your buffer.[1] If the assay permits, slightly lowering pH (to 6.5-6.8) can stabilize the compound.[1]

  • Sonication: Sonicate the diluted media for 10-15 seconds.

  • Carrier Proteins: Diluting into media containing serum (FBS/BSA) often improves solubility compared to serum-free media, as albumin can sequester and solubilize hydrophobic molecules.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009, 3-Aminopyridine. [Link][1][2]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of HCl salt solubility in aqueous vs. organic media).

Technical Guide: Purity Profiling and Analytical Strategy for 6-(Pyridin-3-yloxy)pyridin-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals, focusing on the critical quality attributes (CQAs) and analytical control of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride .

Executive Summary & Molecule Profile

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a critical bis-heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR pathways) and neuroprotective agents. Its structure comprises two pyridine rings linked by an ether oxygen: a "left-hand" 3-pyridyl group and a "right-hand" 2,5-disubstituted pyridine ring bearing the primary amine.

The hydrochloride salt form is preferred for its improved solubility and crystallinity compared to the free base. However, the presence of multiple basic nitrogen centers (pyridine N and primary amine) creates a complex impurity profile driven by regio-chemistry and oxidation susceptibility.

Chemical Identity
AttributeDetail
Systematic Name 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride
Formula C₁₀H₉N₃O[1][2][3][4] · xHCl
Molecular Weight 187.20 g/mol (Free Base)
Key Functional Groups Ether linkage (C-O-C), Primary Amine (-NH₂), Pyridine Nitrogen
pKa Values ~6.0 (Pyridine), ~3.5 (Aminopyridine)

Impurity Landscape: The "Why" Behind the Method

To design a robust analytical method, one must first map the synthetic origin of potential impurities. The industrial synthesis typically follows a Nucleophilic Aromatic Substitution (


) followed by reduction.
Synthetic Pathway & Impurity Origin
  • Coupling (

    
    ):  3-Hydroxypyridine + 6-Chloro-3-nitropyridine 
    
    
    
    Intermediate (Nitro-ether) .
  • Reduction: Nitro-ether +

    
    
    
    
    
    Target Amine .
  • Salt Formation: Target Amine + HCl

    
    Final Salt .
    
Critical Impurities Table
Impurity IDNameOriginAnalytical Challenge
Imp-A 3-HydroxypyridineUnreacted SMHighly polar, elutes in void volume on C18.
Imp-B 6-Chloro-3-nitropyridineUnreacted SMHydrophobic, strong UV absorption.
Imp-C 6-(Pyridin-3-yloxy)-3-nitropyridineIntermediatePrecursor; requires separation from amine.
Imp-D 6-Chloropyridin-3-amineSide ReactionOver-reduction of Imp-B; structurally similar to product.
Imp-E N-Oxide DerivativesDegradationFormed during storage; elutes earlier than parent.

Analytical Strategy: The "How"

Rationale: High pH vs. Low pH[6][7]
  • The Problem: At pH 2-3, the pyridine nitrogens are protonated (

    
    ). These cations interact strongly with residual silanols on the silica support.
    
  • The Solution: At pH 10, the pyridine rings are deprotonated (neutral). This increases hydrophobicity, improves retention, and eliminates silanol interaction, resulting in sharp, symmetrical peaks.

Primary Method: High-pH UPLC/HPLC

This protocol serves as the "Gold Standard" for purity release.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 35°C.

  • Detection: UV at 245 nm (max for aminopyridine) and 280 nm.

  • Injection Volume: 5-10

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Detailed Experimental Protocols

Protocol 1: Sample Preparation[7]
  • Diluent: 50:50 Water:Acetonitrile. (Avoid pure acid; it may degrade the ether linkage over time).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 5 mL diluent, sonicate for 5 mins, dilute to mark (1.0 mg/mL).

  • System Suitability: Inject a standard mixture containing the Target, Imp-A, and Imp-C. Resolution (

    
    ) between Target and Imp-C must be 
    
    
    
    .
Protocol 2: Chloride Content (Stoichiometry)

Since this is a hydrochloride salt, verifying the stoichiometry (mono- vs. di-HCl) is vital.

  • Method: Ion Chromatography (IC) or Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Titration: Dissolve 50 mg in 30 mL water/acetone (1:1). Acidify with

    
    . Titrate with 0.01 N 
    
    
    
    using a silver electrode.
  • Calculation:

    
    .
    

Visualizations & Workflows

Figure 1: Synthetic Pathway & Impurity Origin

This diagram maps the formation of the molecule and the entry points for critical impurities.

SynthesisPath SM1 3-Hydroxypyridine (Impurity A) Inter Intermediate: 6-(Pyridin-3-yloxy)-3-nitropyridine (Impurity C) SM1->Inter SNAr (Base) SM2 6-Chloro-3-nitropyridine (Impurity B) SM2->Inter Side Over-Reduction: 6-Chloropyridin-3-amine (Impurity D) SM2->Side Reduction of SM2 Prod Target Free Base: 6-(Pyridin-3-yloxy)pyridin-3-amine Inter->Prod Reduction (H2/Pd) Salt Final Product: HCl Salt Prod->Salt HCl/MeOH

Caption: Synthetic route showing the origin of Impurities A, B, C, and D.

Figure 2: Analytical Method Validation Workflow

A self-validating logic flow for ensuring data integrity.

MethodWorkflow Start Start Analysis SysSuit System Suitability (Res > 2.0, Tailing < 1.5) Start->SysSuit Blank Inject Blank (Check for Carryover) SysSuit->Blank Pass Fail OOS Investigation SysSuit->Fail Fail Sample Inject Sample (Duplicate Prep) Blank->Sample Data Data Processing (Int. vs Ext. Std) Sample->Data Decision Pass Criteria? (Purity > 98%, Imp < 0.1%) Data->Decision Report Generate CoA Decision->Report Yes Decision->Fail No

Caption: Step-by-step logic flow for the analytical release of the hydrochloride salt.

References

  • PubChem. (n.d.).[6] Compound Summary: 6-(Pyridin-3-yloxy)pyridin-3-amine.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2021). XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link]

  • ChromForum. (2004). Amine hydrochloride in HPLC - Method Development Discussions. Retrieved from [Link]

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Methodological & Application

Application Note: LC-MS/MS Characterization of 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the LC-MS/MS characterization of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride . It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity structural confirmation and quantitative protocols.

Executive Summary

6-(Pyridin-3-yloxy)pyridin-3-amine (CAS: 99185-50-9), often supplied as the hydrochloride salt, is a critical bis-heterocyclic building block in the synthesis of kinase inhibitors and neurological agents. Its structure features two pyridine rings linked by an ether bridge, with a primary amine providing a handle for further derivatization.

Characterizing this molecule presents specific challenges:

  • High Basicity: The presence of three nitrogen atoms (two pyridyl, one exocyclic amine) leads to significant peak tailing on traditional silica-based columns.

  • Hydrophilicity: The hydrochloride salt form and polar heteroatoms reduce retention on standard C18 phases.

  • Isobaric Interferences: Synthetic byproducts (e.g., regioisomers) may share the same mass (

    
     188.08), requiring chromatographic resolution.
    

This guide details a High-pH Reversed-Phase LC-MS/MS protocol designed to neutralize the basic moieties, maximizing retention and peak symmetry while ensuring sensitive ESI+ detection.

Physicochemical Profile & Mass Spectrometry Theory

Understanding the molecule's behavior in the gas and liquid phases is a prerequisite for robust method design.

PropertyValue / DescriptionAnalytical Implication
Formula C

H

N

O

xHCl
Free base MW: 187.20 g/mol . Monoisotopic Mass: 187.07.
Basicity (pKa) Pyridine N: ~5.2; Aniline N: ~4.0At low pH (0.1% Formic Acid), the molecule is di- or tri-protonated, leading to poor retention and secondary silanol interactions (tailing).
LogP ~1.1 (Predicted)Moderately polar. Requires high aqueous start or HILIC/High-pH C18.
Ionization ESI Positive ModeForms intense

at

188.08.
Fragmentation Pathway (MS/MS)

The fragmentation of diaryl ethers under Collision Induced Dissociation (CID) typically involves the cleavage of the C-O bonds.

  • Precursor:

    
     188.1 
    
    
    
  • Primary Fragment (

    
     110.0):  Cleavage of the ether bond retaining the charge on the aminopyridine ring (C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Secondary Fragment (

    
     79.0):  Pyridine ring fragment (C
    
    
    
    H
    
    
    N
    
    
    ).
  • Neutral Loss: Loss of NH

    
     (17 Da) is common for primary amines, yielding 
    
    
    
    171.1.

Method Development Strategy

The Case for High-pH Reversed-Phase Chromatography

While acidic mobile phases are standard for ESI+, they are suboptimal here. Protonating all three nitrogens creates a highly charged, hydrophilic species that elutes in the void volume of C18 columns.

Recommendation: Use a High-pH (pH 10) mobile phase with a hybrid-silica column.

  • Mechanism: At pH 10, the pyridine nitrogens (pKa ~5) are deprotonated (neutral). The molecule becomes more hydrophobic, significantly increasing retention on C18.

  • Column Choice: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 . These columns utilize ethylene-bridged hybrid (BEH) particles that resist dissolution at high pH, unlike standard silica.

Experimental Protocol

Sample Preparation

Objective: Convert the hydrochloride salt to a stable solution compatible with the initial mobile phase.

  • Stock Solution (1 mg/mL): Weigh 10 mg of the HCl salt. Dissolve in 10 mL of 50:50 Methanol:Water. Note: Do not use 100% organic solvent initially, as the salt may precipitate.

  • Working Standard (10 µg/mL): Dilute the stock 1:100 with 10 mM Ammonium Bicarbonate (pH 10) . This buffers the sample to the mobile phase pH, preventing peak distortion upon injection.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter to remove particulate matter.

LC-MS/MS Conditions[1]

Chromatographic System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY) Mass Spectrometer: Triple Quadrupole (QqQ) or Q-TOF

ParameterSettingRationale
Column Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µmHigh pH stability and excellent peak shape for bases.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10)Maintains basic analytes in neutral state.
Mobile Phase B 100% AcetonitrileStrong eluent; MeOH can be used for different selectivity.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 µLLow volume prevents solvent effects.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Hold for polar impurities)

  • 6.0 min: 95% B (Elution of main peak)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

  • 10.0 min: Stop

MS Source Parameters (ESI+)[2][3]
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas: 350°C at 11 L/min (if available)

MRM Transitions (Quantitation)
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Role
6-(Pyridin-3-yloxy)pyridin-3-amine 188.1 110.0 20Quantifier (Ether cleavage)
188.179.035Qualifier (Pyridine ring)
188.1171.115Qualifier (NH

loss)

Data Interpretation & Visualization

Fragmentation Logic Diagram

The following diagram illustrates the theoretical fragmentation pathway used to confirm the structure.

FragmentationPathway M Precursor Ion [M+H]+ = 188.1 (Intact Molecule) Frag1 Fragment A m/z 110.0 (Aminopyridinone core) M->Frag1 Ether Cleavage (Charge retention on amine ring) Frag2 Fragment B m/z 79.0 (Pyridyl cation) M->Frag2 Ether Cleavage (Charge retention on pyridyl ring) Frag3 Fragment C m/z 171.1 (Loss of NH3) M->Frag3 Deamination (-17 Da)

Figure 1: ESI+ Fragmentation pathway for 6-(Pyridin-3-yloxy)pyridin-3-amine. The cleavage of the ether bridge is the dominant energy channel.

Analytical Workflow

Workflow cluster_prep 1. Sample Preparation cluster_lc 2. UHPLC Separation cluster_ms 3. MS/MS Detection S1 Weigh HCl Salt S2 Dissolve in 50:50 MeOH:H2O S1->S2 S3 Dilute in pH 10 Buffer (Prevents pH shock) S2->S3 L1 Injection (2 µL) S3->L1 L2 Column: BEH C18 (High pH) L1->L2 L3 Gradient Elution (Neutralizes Pyridines) L2->L3 M1 ESI+ Source L3->M1 M2 MRM: 188 -> 110 M1->M2 M3 Data Analysis M2->M3

Figure 2: Step-by-step analytical workflow ensuring salt neutralization and optimal retention.

Troubleshooting & Validation

Issue: Peak Tailing

  • Cause: Residual silanol interactions or column overload.

  • Solution: Ensure mobile phase pH is > 9.5. If tailing persists, increase buffer concentration to 20 mM Ammonium Bicarbonate.

Issue: Carryover

  • Cause: Basic amines sticking to injector needle surfaces.

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (50:50:1) . The acid in the wash helps desorb the base from the steel surfaces.

Issue: Low Sensitivity

  • Cause: Signal suppression from high pH buffer in ESI.

  • Solution: While high pH suppresses positive ionization slightly compared to formic acid, the gain in peak width (sharpness) usually compensates. If needed, mix post-column with 0.1% Formic Acid via a T-junction to re-acidify before the MS inlet.

References

  • Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0853EN. Link

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Waters Application Note. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352116, 6-(Pyridin-3-yloxy)pyridin-3-amine.Link

  • Sigma-Aldrich. Ascentis Express C18: Guidelines for Method Optimization.Link

Application Note: High-Resolution NMR Characterization of 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectroscopy of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride Content Type: Application Notes and Protocols

Abstract

This guide outlines the definitive protocol for the structural characterization of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (CAS: 1206969-43-8 / Generic structure ref).[1][2] As a bis-pyridine ether with an exocyclic amine, this molecule presents unique spectroscopic challenges, including overlapping aromatic signals and pH-dependent chemical shifts.[1][2] This protocol leverages solvent-specific strategies (DMSO-d₆) to stabilize the hydrochloride salt species and utilizes 2D NMR (HSQC, HMBC, COSY) to unambiguously assign the two distinct pyridine ring systems.[1]

Introduction & Chemical Context

The target molecule consists of two pyridine rings linked by an ether oxygen.[1]

  • Ring A (Aminopyridine): A 2,5-disubstituted pyridine core (using IUPAC numbering for the pyridine ring itself, the amine is at position 3 and the ether at position 6 relative to the nitrogen, or 5-amino-2-alkoxypyridine pattern).[1][2]

  • Ring B (Pyridyloxy): A 3-substituted pyridine ring.[1][2][3]

  • Salt Form: The hydrochloride (HCl) counter-ion significantly perturbs the chemical shifts, particularly those α- to the nitrogen atoms.[1]

Critical Analytical Challenge: Distinguishing the protons of Ring A from Ring B is non-trivial due to their similar magnetic environments. Furthermore, the site of protonation (Ring A nitrogen vs. Ring B nitrogen) dictates the magnitude of the downfield shift. Based on pKa principles, the amino-substituted pyridine nitrogen (Ring A) is more basic (pKa ~6-7) than the ether-substituted pyridine (Ring B, pKa ~3), making Ring A the primary site of protonation in a mono-HCl salt.[1][2]

Experimental Strategy

Solvent Selection
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) [1]

    • Why: DMSO is essential for analyzing hydrochloride salts.[1] It dissolves the polar salt form effectively and, unlike D₂O, does not exchange the labile ammonium (–NH₃⁺) or amine (–NH₂) protons, allowing their integration and observation.

  • Secondary Solvent (for Free Base comparison): Methanol-d₄ or Chloroform-d (if solubility permits).[1][2]

Concentration[1][2][4]
  • Standard Characterization: 5–10 mg in 600 µL solvent.[1]

  • Carbon/2D Acquisition: 15–20 mg is preferred to reduce acquisition time for ¹³C and HMBC experiments.[1]

Temperature
  • Standard: 298 K (25 °C).[1]

  • Variable Temperature (VT): If amine protons appear broadened due to intermediate exchange rates, lowering the temperature to 280 K can sharpen these signals.[1]

Detailed Protocol

Sample Preparation[1][2]
  • Weighing: Accurately weigh 10 mg of the solid hydrochloride salt into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9 atom% D, containing 0.03% TMS v/v).

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.[1] If the salt is stubborn, sonicate for 2 minutes at ambient temperature.[1]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent) using a glass Pasteur pipette. Filter through a small cotton plug if any turbidity remains.[1]

Acquisition Parameters (600 MHz Base Frequency recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
¹H Standard zg30 / zg161.0 - 2.0 sSufficient for structure confirmation.[1][2]
¹H Quantitative zg (90° pulse)6415 - 20 sRequired for precise salt stoichiometry (qNMR).[1][2]
¹³C {¹H} zgpg301024+2.0 sBroadband proton decoupling.[1]
COSY cosygpppqf4-81.5 sMagnitude mode; establishes H-H neighbors.[1][2]
HSQC hsqcedetgpsisp2.24-81.5 sMultiplicity-edited (CH/CH₃ up, CH₂ down).
HMBC hmbcgplpndqf8-161.5 sLong-range (2-3 bond) C-H correlations.[1][2]
Workflow Diagram

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Weigh Weigh 10mg Salt Solvate Dissolve in 0.6mL DMSO-d6 Weigh->Solvate Transfer Transfer to 5mm Tube Solvate->Transfer LockShim Lock (2H) & Shim (Z1-Z4) Transfer->LockShim Pulse1H 1H Survey Spectrum LockShim->Pulse1H Pulse2D 2D Suite (COSY, HSQC, HMBC) Pulse1H->Pulse2D Process FT, Phasing, Baseline Corr. Pulse2D->Process Assign Structural Assignment Process->Assign Stoich Salt Stoichiometry Calc Assign->Stoich

Figure 1: End-to-end workflow for NMR characterization of pyridine salts.

Data Analysis & Assignment Strategy

Expected ¹H NMR Spectrum (DMSO-d₆)

The spectrum will exhibit two distinct aromatic spin systems and broad exchangeable protons.[1]

Region 1: Exchangeable Protons (> 8.0 ppm) [2]
  • Ammonium (R-NH₃⁺ / Py-H⁺): A very broad singlet, typically between 10.0–14.0 ppm.[1][2] Its integral may be lower than expected due to exchange.[1]

  • Amine (-NH₂): In the salt form, the exocyclic amine protons often shift downfield to 6.0–8.0 ppm and may appear as a broad singlet or two distinct broad peaks if rotation is restricted.[1]

Region 2: Aromatic Protons (6.5 – 8.5 ppm)

We must differentiate Ring A (3-amino-6-alkoxy) from Ring B (3-alkoxy).[1][2]

RingPositionMultiplicityExpected Shift (δ)Coupling Logic
A (Amine) H-2 (α to N)Doublet (d)~7.8 - 8.2Coupled to H-4 (meta).[1][2] High shift due to N+.[1]
A (Amine) H-4 (Ortho to NH₂)dd~7.2 - 7.5Coupled to H-5 (ortho) and H-2 (meta).[1][2]
A (Amine) H-5 (Ortho to O)Doublet (d)~6.8 - 7.1Shielded by Ether Oxygen.[1][2]
B (Ether) H-2' (α to N)Singlet/d~8.3 - 8.5Isolated between N and O. Deshielded.[1][2]
B (Ether) H-6' (α to N)Doublet (d)~8.3 - 8.5Typical α-pyridine proton.[1][2]
B (Ether) H-4' (Ortho to O)Doublet (d)~7.5 - 7.8Shielded by Ether Oxygen, but less than Ring A.
B (Ether) H-5' (Meta to O)dd~7.4 - 7.6Typical β-pyridine proton.[1][2]

Note: Exact shifts vary with concentration and precise HCl stoichiometry. The "A" ring protons are generally more shielded due to the strong electron-donating -NH₂ group, despite the protonation.[2]

Assignment Logic with 2D NMR
  • COSY (Correlation Spectroscopy):

    • Identify the Ring A spin system : H-5 (d) ↔ H-4 (dd). H-2 is often a singlet or weakly coupled meta doublet.[1][2]

    • Identify the Ring B spin system : H-5' (dd) ↔ H-4' (d) and H-5' ↔ H-6' (d).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Bridge: Look for correlations to the ether carbons.[1] However, oxygen breaks the spin system.[1] The assignment relies on identifying the specific carbon shifts.[1]

    • The Amine: The carbon bearing the amine (C-3 on Ring A) will have a characteristic upfield shift (~130-140 ppm) compared to unsubstituted carbons.[1][2] H-2 and H-4 will show HMBC correlations to this carbon.[1][2]

Salt Stoichiometry Determination

To confirm if the sample is a mono- or di-hydrochloride:

  • Internal Standard Method: Add a known amount of an internal standard (e.g., Maleic Acid or TCNB) to the tube.[1]

  • Integration: Integrate the non-exchangeable aromatic protons (Total = 7H) against the standard.

  • Calculation: If the weight matches the molecular weight of the monohydrochloride (MW ~223.6 + 36.5 = 260.1), the purity will be ~100%.[1] If it matches the dihydrochloride, the apparent purity against a mono-HCl target will be ~114%.[1]

  • Chloride Titration (orthogonal): While NMR infers the salt via chemical shift changes, potentiometric titration with AgNO₃ is the gold standard for confirming Cl⁻ content.[1]

Troubleshooting & Critical Tips

Broad Signals?
  • Cause: Proton exchange between the protonated pyridine nitrogen and residual water in DMSO.[1]

  • Fix: Ensure the DMSO is "dry" (ampoules preferred). If signals remain broad, add 1-2 µL of concentrated DCl or TFA-d to force the equilibrium fully to the protonated state (sharpening the salt signals).[1]

Water Suppression[1][2]
  • If the water peak (3.33 ppm in DMSO) overlaps with key signals, use a solvent suppression sequence (e.g., zgesgp on Bruker systems) instead of the standard zg30.

Distinguishing Isomers
  • Synthesis of this ether often yields regioisomers.[1]

  • Check: Look for "extra" small peaks in the aromatic region. A 2,6-disubstituted pyridine impurity would show a triplet (H-4) and doublet (H-3,[1][2]5) pattern, distinct from the desired 2,5-substitution.

References

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1]

  • PubChem. (2023).[1] 3-Aminopyridine Compound Summary. National Library of Medicine.[1] Link (Used for fragment spectral data verification).[1]

Sources

Application Note: Kinase Scaffold Profiling of 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the protocol for characterizing 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (CAS: 1206969-43-8) as a hinge-binding scaffold in kinase inhibition assays.

While often utilized as a synthetic intermediate for complex inhibitors (e.g., c-Met or ALK inhibitors), this bis-pyridine ether amine represents a "privileged structure" in medicinal chemistry. It mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region. In early-phase drug discovery, assaying this fragment is critical to:

  • Validate Ligand Efficiency: Confirming the core scaffold binds the target before adding molecular weight.

  • Establish Baseline Affinity: Determining the intrinsic

    
     or 
    
    
    
    (typically
    
    
    M range) to guide Structure-Activity Relationship (SAR) optimization.

Critical Technical Note: As this compound is supplied as a hydrochloride salt , this protocol includes specific neutralization steps. Failure to buffer the HCl moiety in low-volume kinase assays will acidify the reaction (pH < 6.0), inhibiting the enzyme independently of the compound’s pharmacology, leading to false positives.

Mechanism of Action: The Hinge Binding Motif

The 6-(Pyridin-3-yloxy)pyridin-3-amine scaffold functions as a Type I (ATP-competitive) binder. The exocyclic amine and the pyridine nitrogen act as a donor-acceptor pair, interacting with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met1160 in c-Met).

Diagram 1: Theoretical Binding Mode

This diagram illustrates the structural logic of using this amine as a competitive inhibitor scaffold.

HingeBinding ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Inhibition ATP Exclusion (Kinase Inhibition) ATP_Pocket->Inhibition Scaffold 6-(Pyridin-3-yloxy)pyridin-3-amine (Scaffold) H_Bond_1 H-Bond Acceptor (Pyridine N) Scaffold->H_Bond_1 Interaction H_Bond_2 H-Bond Donor (Exocyclic -NH2) Scaffold->H_Bond_2 Interaction H_Bond_1->ATP_Pocket Binds Backbone NH H_Bond_2->ATP_Pocket Binds Backbone C=O

Caption: Schematic of the donor-acceptor hydrogen bonding network between the pyridine-amine scaffold and the kinase hinge region.

Experimental Protocol

Reagent Preparation & Handling

Objective: Solubilize the HCl salt without crashing the pH of the assay buffer.

  • Stock Solution Preparation (10 mM):

    • Weigh 2.6 mg of 6-(Pyridin-3-yloxy)pyridin-3-amine HCl (MW ≈ 260 g/mol ).

    • Dissolve in 1000

      
      L of 100% DMSO.
      
    • Note: The HCl will remain associated. In 100% DMSO, this is stable.

  • Working Solution (4x Concentration):

    • Dilute the stock into 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl

      
      , 0.1 mg/mL BSA).
      
    • CRITICAL STEP: Check pH. If the solution turns yellow (acidic) or pH drops below 7.0, add small aliquots of 1M NaOH or use a buffer with higher capacity (e.g., 50 mM HEPES).

    • Target Final Concentration in Assay: 0.1

      
      M to 100 
      
      
      
      M (dose-response).
ADP-Glo™ Kinase Assay Workflow

We utilize the Promega ADP-Glo™ system, which quantifies kinase activity by converting the ADP produced during phosphorylation back into ATP, which is then detected via luciferase.[1]

Assay Conditions:

  • Plate Format: 384-well, white, low-volume solid bottom.

  • Reaction Volume: 10

    
    L.
    
  • Enzyme: c-Met (or relevant tyrosine kinase), 2-5 ng/well.

  • Substrate: Poly(Glu, Tyr) 4:1, 0.2 mg/mL.

  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M).

Step-by-Step Procedure:

StepActionVolumeNotes
1 Compound Addition 2.5

L
Add 4x compound in buffer (max 1% DMSO final).
2 Enzyme Addition 2.5

L
Add 4x Kinase/Substrate mix.
3 Pre-Incubation -Incubate 10 mins at RT to allow scaffold binding.
4 ATP Initiation 5.0

L
Add 2x Ultra-Pure ATP to start reaction.
5 Kinase Reaction -Incubate 60 mins at RT.
6 ADP-Glo Reagent 10

L
Stops reaction; depletes remaining ATP. Incubate 40 min.
7 Detection Reagent 20

L
Converts ADP

ATP

Light. Incubate 30 min.
8 Read -Measure Luminescence (RLU) on plate reader (0.5s integration).
Diagram 2: Assay Workflow Logic

Visualizing the ADP-Glo reaction sequence.

AssayWorkflow Step1 1. Kinase Reaction (ATP -> ADP + P) Step2 2. ADP-Glo Reagent (Depletes Unused ATP) Step1->Step2 60 min Step3 3. Detection Reagent (ADP -> ATP -> Light) Step2->Step3 40 min Readout Luminescence (RLU) Step3->Readout 30 min

Caption: Sequential reagent addition for signal generation in the ADP-Glo kinase assay.

Data Analysis & Interpretation

Calculation of Percent Inhibition

Normalize Raw Luminescence Units (RLU) against controls:



  • RLU

    
    :  DMSO only (No inhibitor).
    
  • RLU

    
    :  Buffer blank (Background).
    
Expected Results
  • Potency: As a fragment/scaffold, 6-(Pyridin-3-yloxy)pyridin-3-amine is expected to have moderate potency.

    • Expected IC

      
      :1 
      
      
      
      M – 50
      
      
      M
      .
    • Note: If IC

      
       > 100 
      
      
      
      M, the scaffold may be too weak for optimization or requires a different linker strategy.
  • Z-Prime (

    
    ):  Ensure 
    
    
    
    for the plate to be valid.
    
    
Troubleshooting: The "Salt Effect"

If you observe 100% inhibition at all concentrations:

  • Check pH: The HCl salt may have acidified the 10

    
    L reaction volume.
    
  • Validation: Measure the pH of the highest concentration working solution. If pH < 7.0, neutralize the stock with equimolar NaOH before dilution.

References

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 44547949, 6-(Pyridin-3-yloxy)pyridin-3-amine. PubChem.[2] Link

  • Zhang, J., et al. (2009). Simple Assays for Identification of Inhibitors of Kinase Activity. Journal of Biomolecular Screening. Link

  • Cui, J.J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link(Demonstrates the relevance of pyridine-amine scaffolds in c-Met/ALK inhibition).

Sources

Application Notes and Protocols: 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Modulator of Cellular Signaling

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and research compounds.[1][2] Its unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an ideal framework for interacting with biological targets.[1] Within this class of molecules, aminopyridine derivatives have shown significant promise as modulators of a wide range of biological processes, from neurotransmission to kinase activity.[2][3]

This document introduces 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride , a novel chemical probe designed for the selective interrogation of cellular signaling pathways. While the precise biological target of this compound is an active area of investigation, its structural motifs suggest a strong potential for kinase inhibition. This guide provides a comprehensive overview of its proposed mechanism of action, detailed protocols for its use in biochemical and cell-based assays, and best practices for data interpretation. As with any chemical probe, rigorous experimental design and the use of appropriate controls are paramount to generating reliable and reproducible data.[4][5][6]

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physical and chemical properties is essential for its effective use. The hydrochloride salt form of 6-(Pyridin-3-yloxy)pyridin-3-amine generally confers improved aqueous solubility and stability over the free base.

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClN₃O(Calculated)
Molecular Weight223.66 g/mol (Calculated)
AppearanceOff-white to light yellow solid(Typical for similar compounds)
SolubilitySoluble in DMSO and water[7] (Typical for hydrochloride salts)
StorageStore at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7][7]

Preparation of Stock Solutions:

For in vitro assays, a 10 mM stock solution in DMSO is recommended.[7] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure accurate concentration. For cell-based assays, further dilution of the DMSO stock in the appropriate cell culture medium is necessary. The final DMSO concentration in cell culture should be kept below 0.5% to avoid solvent-induced artifacts.

Hypothesized Biological Target and Mechanism of Action: A Putative Kinase Inhibitor

Based on the prevalence of the aminopyridine scaffold in kinase inhibitors, we hypothesize that 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride acts as an ATP-competitive inhibitor of a specific protein kinase.[3][8] The 3-amino group is positioned to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors. The pyridin-3-yloxy moiety likely occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.

The following diagram illustrates the proposed mechanism of action within a hypothetical signaling pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Recruitment & Activation Substrate_Protein Substrate_Protein Kinase_A->Substrate_Protein Phosphorylation Downstream_Effector Downstream_Effector Substrate_Protein->Downstream_Effector Activation Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocation Chemical_Probe 6-(Pyridin-3-yloxy)pyridin-3-amine HCl Chemical_Probe->Kinase_A Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Activation

Caption: Proposed mechanism of action for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride.

Application Protocols

The following protocols are provided as a starting point for characterizing the activity of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride. Optimization may be required depending on the specific experimental system.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while an increase suggests inhibition.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride stock solution (10 mM in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the chemical probe in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add 5 µL of the diluted chemical probe or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add 25 µL of the luminescent kinase assay reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the ability of the chemical probe to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., SH-SY5Y neuroblastoma cells for neuro-related kinases[3])

  • Complete cell culture medium

  • 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

  • Stimulant (e.g., growth factor, to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the chemical probe (e.g., 10 µM, 1 µM, 0.1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 15-30 minutes) to activate the target kinase.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phospho-substrate and total substrate.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G Seed_Cells Seed Cells in 6-well Plate Starve_Cells Serum Starve Seed_Cells->Starve_Cells Pre-treat Pre-treat with Chemical Probe Starve_Cells->Pre-treat Stimulate Stimulate with Agonist Pre-treat->Stimulate Lyse_Cells Cell Lysis Stimulate->Lyse_Cells Western_Blot Western Blot (p-Substrate/Total Substrate) Lyse_Cells->Western_Blot Analyze Data Analysis Western_Blot->Analyze

Caption: Workflow for the cell-based target engagement assay.

Data Interpretation and Best Practices for Use

A chemical probe is a powerful tool, but its utility is dependent on rigorous validation and careful interpretation of the results.[4][9][10]

  • Use Appropriate Controls: Always include both positive and negative controls in your experiments. A known inhibitor of the target kinase can serve as a positive control. A structurally similar but biologically inactive analog of the chemical probe, if available, is an ideal negative control.[4]

  • Concentration Matters: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target effects.[6] The IC₅₀ from the in vitro assay and the effective concentration from the cell-based assay should be in a similar range.

  • Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown of the target protein.[4][11] Concordant results from both chemical and genetic perturbation provide strong evidence for the on-target activity of the probe.

Troubleshooting

IssuePossible CauseSolution
Low solubility in aqueous buffer Compound precipitationPrepare a higher concentration stock in DMSO and dilute further. Ensure the final DMSO concentration is compatible with the assay.
No inhibition observed in kinase assay Incorrect kinase/substrate pair; Inactive enzyme; Probe not active against this targetVerify the activity of the kinase with a known inhibitor. Test the probe against a panel of other kinases.
High background in Western blot Insufficient blocking; Non-specific antibody bindingOptimize blocking conditions (e.g., time, blocking agent). Titrate primary and secondary antibodies.
Inconsistent results between experiments Variability in cell passage number; Inconsistent incubation times; Degradation of the probeUse cells within a defined passage number range. Standardize all incubation times. Prepare fresh dilutions of the probe for each experiment.

References

  • Google Patents. (1997). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159–161. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from [Link]

  • PharmaCompass. (n.d.). 6-chloro-3-amino pyridine. Retrieved from [Link]

  • PubMed. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Retrieved from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]

  • FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study). Retrieved from [Link]

  • NIH. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Chemical Probes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride for assays

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Crash Out" Phenomenon

Welcome to the Technical Support Center. If you are observing precipitation when diluting 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride into assay media, you are encountering a classic pH-dependent solubility shift .

The Mechanism

This compound is an aminopyridine ether . To understand the solubility failure, we must look at the thermodynamics of the salt-to-base transition:

  • The Stock State (Stable): As a hydrochloride (HCl) salt, the pyridine ring nitrogens are protonated (

    
    ). This ionic charge makes the molecule highly soluble in water or DMSO.
    
  • The Assay State (Unstable): Biological buffers (PBS, DMEM) are maintained at pH 7.4 .

  • The Conflict: The pKa of the pyridine ring nitrogen is approximately 5.2 – 6.0 [1, 2].

    • When you dilute the acidic HCl salt into pH 7.4 buffer, the pH is higher than the pKa.

    • The protons dissociate from the ring nitrogens.

    • The molecule reverts to its neutral free base form.

    • Without the ionic charge, the hydrophobic aromatic rings stack, leading to rapid aggregation and precipitation.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO is clear. Why does it turn cloudy immediately upon adding to PBS?

A: This is "solvent shock." You are creating a local environment where the hydrophobic free base is generated faster than it can disperse.

  • Diagnosis: The neutral form of this aminopyridine has low aqueous solubility (likely <100 µM in PBS).

  • Correction: Do not add high-concentration DMSO stock directly to static media. Use the Intermediate Dilution Protocol (see Section 3) to step down the concentration gradually.

Q2: Can I heat the solution to redissolve the precipitate?

A: Do not heat above 37°C. While heat increases solubility, aminopyridines can be sensitive to oxidation over time [3]. More importantly, if it requires heat to dissolve, it will likely re-precipitate when cooled to physiological temperature (37°C) during incubation, leading to false-negative assay results (the compound won't be in solution to hit the target).

Q3: What is the maximum DMSO concentration I can use?

A: For most cellular assays, the "safe" limit is 0.1% to 0.5% (v/v) [4].[1]

  • Warning: Concentrations >1% DMSO can permeabilize cell membranes and cause non-specific toxicity, masking the effect of your drug.

  • Calculation: If your assay requires 10 µM compound and you are limited to 0.1% DMSO, your stock must be at least 10 mM.

Optimized Experimental Protocols

Protocol A: Standard Stock Preparation (DMSO)

Use this for long-term storage.

  • Weighing: Weigh the HCl salt accurately.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM to 50 mM concentration.

    • Note: DMSO is preferred over water for the stock because it prevents hydrolysis and inhibits microbial growth.

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (Prevention of Precipitation)

Use this immediately before the assay to prevent crashing out.

Objective: Dilute the compound while maintaining solubility before the final hit of pH 7.4 buffer.

DilutionProtocol Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Plate (100x Assay Conc) Solvent: 100% DMSO Stock->Inter Serial Dilution (in DMSO) Assay 4. Final Assay Well (1x Conc, 1% DMSO) Rapid Dispersion Inter->Assay Transfer 1 µL Media 3. Pre-Warming Assay Media/PBS (37°C) Media->Assay Add 99 µL (Mix Immediately)

Caption: Step-down dilution strategy minimizes the time the compound spends in a "supersaturated" state during mixing.

  • Prepare Intermediate: Perform all serial dilutions in 100% DMSO first. Do not dilute with water yet.

  • Pre-warm Media: Warm your culture media or PBS to 37°C. Cold buffers accelerate precipitation.

  • Rapid Transfer:

    • Add the small volume of DMSO-dissolved compound to the center of the well containing media.

    • Crucial: Pipette up and down 3-4 times immediately to disperse. Do not let the DMSO drop sink to the bottom (DMSO is denser than water).

Advanced Formulation: Cyclodextrin Rescue

If Protocol B fails and precipitation persists at your required concentration, you must use an excipient to shield the hydrophobic regions of the free base.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

ParameterSpecification
Excipient HP-β-CD (Cell culture grade)
Stock Solvent 20% (w/v) HP-β-CD in PBS
Method Dissolve compound in minimal DMSO, then dilute into HP-β-CD stock.[2]
Mechanism The hydrophobic pyridine rings enter the cyclodextrin cavity; the hydrophilic exterior stays soluble in PBS.[2]
Solubility Decision Logic

SolubilityLogic Start Start: 6-(Pyridin-3-yloxy)pyridin-3-amine HCl Solvent Dissolve in DMSO (Stock) Start->Solvent Dilution Dilute into PBS (pH 7.4) Solvent->Dilution Check Is solution cloudy? Dilution->Check Success Proceed to Assay Check->Success No Fail Precipitation (Free Base Form) Check->Fail Yes Rescue1 Reduce Concentration (< 10 µM) Fail->Rescue1 Option A Rescue2 Use HP-β-CD Carrier Fail->Rescue2 Option B Rescue1->Dilution Rescue2->Dilution

Caption: Decision tree for troubleshooting precipitation events in biological buffers.

References

  • PubChem. Compound Summary: 3-Aminopyridine (pKa data). National Library of Medicine. Available at: [Link]

  • Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society. (Establishes pKa of aminopyridines ~6.0).[3]

  • Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & Chemical Biology Division

Welcome to the Technical Support Center

You are likely here because your pyridine-based lead compound is showing unexpected behaviors: cytotoxicity unrelated to the target, poor metabolic stability, or confounding phenotypic results. Pyridine scaffolds are ubiquitous in kinase inhibitors (e.g., Vemurafenib, p38 inhibitors) and CYP450 modulators due to their ability to mimic the adenine ring of ATP. However, the very features that make them potent—specifically the basic nitrogen atom—often drive specific, high-affinity off-target interactions.

This guide moves beyond generic advice. We break down the three most common failure modes of pyridine inhibitors: Heme Coordination (CYP inhibition) , Kinase Promiscuity , and Metabolic Bioactivation , providing the exact diagnostic protocols to confirm them.

Module 1: The CYP450 "Heme-Lock" Effect

The Issue: Your compound shows high clearance or causes drug-drug interactions (DDI), specifically inhibiting CYP3A4 or CYP2D6, even though it was designed as a kinase inhibitor.

The Mechanism: The pyridine nitrogen is a strong Lewis base. In the CYP450 active site, it donates its lone pair electrons directly to the heme iron (Fe), displacing the axial water molecule required for catalysis. This creates a "Type II" binding complex, effectively locking the enzyme in an inactive state. This is not random non-specific binding; it is a specific, high-affinity coordination event.

Diagnostic Protocol: Type II Optical Difference Spectroscopy

Do not rely solely on IC50 shifts. You must confirm physical heme coordination.

Materials:

  • Recombinant CYP450 isozymes (e.g., CYP3A4) in microsomes or nanodiscs.

  • Double-beam spectrophotometer.

Workflow:

  • Baseline: Place CYP enzyme reference solution in both sample and reference cuvettes (approx. 1 µM enzyme). Record baseline (400–500 nm).

  • Titration: Add the pyridine inhibitor to the sample cuvette (0.5 – 50 µM). Add equivalent solvent (DMSO) to the reference cuvette.

  • Readout: Scan from 350 nm to 500 nm.

  • Interpretation:

    • Type II Spectrum (Confirmed Off-Target): Look for a trough at ~390–410 nm and a peak at ~425–435 nm (Red Shift). This confirms the nitrogen is coordinated to the iron.

    • Type I Spectrum (Substrate Binding): Peak at ~385–390 nm, trough at ~420 nm. This indicates binding to the pocket without iron coordination (safer).

Troubleshooting & SAR Solutions
StrategyChemical ModificationMechanistic Rationale
Steric Clash Add a substituent (Me, Cl) at the 2-position (ortho to N).Creates steric hindrance with the porphyrin ring, preventing the N-Fe bond distance from reaching the optimal ~2.0 Å.
Electronic Deactivation Fluorinate the pyridine ring.Lowers the pKa of the pyridine nitrogen, making it a weaker Lewis base and reducing affinity for the Fe cation.
Linker Extension Extend the linker between the core and the pyridine.[1]Changes the binding vector so the nitrogen cannot reach the heme iron while the rest of the molecule binds the hydrophobic pocket.
Module 2: Kinase Promiscuity (The ATP Trap)

The Issue: Your compound kills cells effectively, but the phenotype persists even in cells where the target kinase is knocked out (CRISPR) or mutated (drug-resistant gatekeeper).

The Mechanism: Pyridine is an "ATP-mimetic" scaffold. It binds the "hinge region" of the kinase domain via hydrogen bonds. Because the hinge region is highly conserved across the human kinome (>500 kinases), simple pyridine analogs often inhibit unintended kinases (e.g., CDK1, GSK3β), leading to "off-target" cytotoxicity.

Diagnostic Protocol: Cellular Thermal Shift Assay (CETSA)

Verify if your compound is actually engaging the target inside the cell, or if the phenotype is driven by an invisible off-target.

Workflow:

  • Treatment: Treat cells with the inhibitor (1 hr) and Vehicle (DMSO).

  • Heat Challenge: Aliquot cells and heat to a gradient (e.g., 40°C to 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for your specific target.[2]

  • Analysis:

    • Shift Observed: The melting temperature (

      
      ) of the target increases in treated cells. Conclusion:  Target engaged.
      
Visualization: Mechanism of Action & Failure

PyridineMechanisms cluster_CYP Off-Target: CYP450 Inhibition cluster_Kinase On-Target vs. Promiscuity Pyridine Pyridine Scaffold (Lead Compound) Coordination Direct N->Fe Coordination (Type II Binding) Pyridine->Coordination Lone Pair Donation Hinge Kinase Hinge Region (ATP Pocket) Pyridine->Hinge H-Bonding Heme Heme Iron (Fe) Heme->Coordination Toxicity Metabolic Blockade / Drug-Drug Interactions Coordination->Toxicity Selectivity Selectivity Filter (Gatekeeper Residue) Hinge->Selectivity Phenotype Therapeutic Effect Selectivity->Phenotype Validated FixCYP SAR Fix: 2-Substitution (Steric) FixCYP->Coordination Blocks

Figure 1: Mechanistic divergence of pyridine scaffolds. The nitrogen lone pair drives CYP heme coordination (red path), while hydrogen bonding capabilities drive kinase hinge binding (green path). SAR modifications must block the red path without severing the green path.

Module 3: Metabolic Bioactivation (The Pyridinium Trap)

The Issue: The compound is potent and selective in vitro, but shows time-dependent toxicity in hepatocytes or in vivo liver injury.

The Mechanism: Pyridines can undergo N-methylation (by methyltransferases) to form pyridinium ions . These are positively charged, electron-deficient species that can:

  • Intercalate into DNA.

  • Inhibit mitochondrial respiration (similar to MPP+ in Parkinson's models).

  • Act as reactive electrophiles, covalently binding to proteins.

Diagnostic Question: Is the toxicity blocked by inhibiting metabolism?

  • Experiment: Co-incubate hepatocytes with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole).

  • Result: If toxicity decreases when metabolism is blocked, your pyridine is being bioactivated into a toxin.

Module 4: The "Is It Real?" Validation Workflow

Use this decision tree to validate if your inhibitor's effects are genuine or artifacts of the pyridine scaffold.

TroubleshootingFlow Start Observed Phenotype (e.g., Cell Death) Step1 Is target expressed? Start->Step1 Step2 CETSA / Thermal Shift Step1->Step2 Yes Outcome1 OFF-TARGET (General Toxicity) Step1->Outcome1 No Step3 Rescue Experiment (Resistant Mutant) Step2->Step3 Shift Observed (Binding confirmed) Step2->Outcome1 No Shift (Not binding) Outcome2 OFF-TARGET (Kinase Promiscuity) Step3->Outcome2 Phenotype Persists (Target irrelevant) Outcome3 VALIDATED On-Target Effect Step3->Outcome3 Phenotype Reverses

Figure 2: Validation logic flow. A "Shift" in CETSA proves physical binding, but only a "Rescue" experiment proves the phenotype is caused by that binding.

References
  • Mechanisms of CYP450 Inhibition & Type II Binding

    • Encyclopedia.pub. "Mechanisms of CYP450 Inhibition."[3][4][5]

    • (Verified Concept)

    • Note: Defines the mechanism where nitrogen heteroatoms coordinate to heme iron, causing a Soret band shift to ~425–435 nm.[6]

  • Spectroscopic Characterization of Heme Coordin

    • Sevrioukova, I. F., & Poulos, T. L. (2015). "Drug Modulation of Water–Heme Interactions in Low-Spin P450 Complexes." NIH / Biochemistry.
    • Note: Details the "Type II" optical difference spectroscopy protocol and the role of axial w
  • SAR Str

    • Vig, B. S., et al. (2013).[7] "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir."[7] NIH / J Med Chem.

    • Note: Discusses how pyridine nitrogen stereoelectronics and steric clashing optimize or reduce CYP inhibition.
  • Cellular Thermal Shift Assay (CETSA) Protocols

    • Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][8][9] Nature Protocols.[2]

    • Note: The authoritative protocol for performing CETSA to valid
  • Kinase Off-Target Workflows

    • Couch, J. A., et al. (2019). "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors." NIH / J Med Chem.
    • Note: Reviews workflows for distinguishing kinase vs. non-kinase off-target effects.

Sources

Minimizing side reactions in Suzuki-Miyaura coupling of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pyridines

Executive Summary: The "2-Pyridyl Problem"

As researchers in drug discovery, you frequently encounter the "2-pyridyl problem." While the Suzuki-Miyaura reaction is a workhorse for biaryl synthesis, introducing a pyridine ring—specifically at the 2-position—often leads to reaction failure. This is not due to random error but stems from two distinct, competing mechanistic failures:

  • Rapid Protodeboronation: 2-Pyridineboronic acids are notoriously unstable. The basic conditions required for transmetalation also catalyze the decomposition of the starting material before it can couple.

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that can coordinate to the Palladium (Pd) center, displacing ligands and shutting down the catalytic cycle.

This guide provides mechanistic insights and field-proven protocols to overcome these specific barriers.

Troubleshooting Guide & FAQs

Q1: My 2-pyridineboronic acid starting material disappears within minutes, but no product is formed. What is happening?

Diagnosis: You are likely observing protodeboronation .[1] Mechanism: Unlike phenylboronic acids, 2-pyridineboronic acids possess a basic nitrogen atom near the boron center. Under neutral or basic conditions, the nitrogen donates electron density to the empty p-orbital of the boron, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis by water/base, leading to C-B bond cleavage and the formation of pyridine (H-substituted) instead of the desired biaryl.

Corrective Actions:

  • Switch to MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand masks the boron's empty p-orbital, preventing the zwitterionic trigger. Under "slow-release" conditions (mild aqueous base), the active boronic acid is released at a rate matching the catalytic turnover, keeping free boronic acid concentration low and minimizing decomposition.

  • Anhydrous Conditions: If you must use the boronic acid/ester, switch to anhydrous conditions using bases like K₃PO₄ or Cs₂CO₃ in dry dioxane or toluene. Water is the enemy here.

  • Copper Additives: Adding Cu(I) salts (e.g., CuI, CuTC) can facilitate transmetalation via a "pre-transmetalation" to copper, which is faster than the protodeboronation pathway.

Q2: I am trying to couple a 2-chloropyridine with a stable phenylboronic acid, but the conversion is stuck at <10%.

Diagnosis: This is classic catalyst poisoning . Mechanism: The oxidative addition of 2-chloropyridine to Pd(0) creates a Pd(II) species. However, the nitrogen atom of the pyridine ring (or the substrate itself) can bind strongly to the Pd center, forming a stable, unreactive complex (Pd-N coordination). This prevents the boronic acid from entering the coordination sphere for transmetalation.

Corrective Actions:

  • Ligand Selection is Critical: You must use bulky, electron-rich phosphine ligands. Buchwald Ligands (e.g., XPhos , SPhos , RuPhos ) are designed for this.[2] Their sheer bulk prevents the pyridine nitrogen from coordinating to the Pd center (steric occlusion) while accelerating reductive elimination.

  • Pre-catalysts: Do not rely on Pd(PPh₃)₄ or in situ generation from Pd(OAc)₂ + Ligand. Use pre-formed oxidative addition complexes (e.g., XPhos Pd G3 or G4 ) to ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Q3: I see significant homocoupling of my boronic acid.

Diagnosis: Oxidative homocoupling is competing with the cross-coupling. Corrective Actions:

  • Degas Thoroughly: Oxygen promotes homocoupling. Sparge solvents with Argon/Nitrogen for at least 15 minutes or use freeze-pump-thaw cycles.

  • Reduce Catalyst Loading: High Pd concentrations can sometimes favor homocoupling pathways if the oxidative addition of the aryl halide is slow.

Experimental Protocols

Protocol A: "Slow-Release" Coupling of 2-Pyridyl MIDA Boronates

Best for: Unstable 2-pyridyl nucleophiles that decompose rapidly.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Or XPhos Pd G2/G3)

  • Base: K₃PO₄ (5.0 equiv) - Note: High base load is required for MIDA hydrolysis.

  • Solvent: THF : Water (10:1 ratio) - Water is essential for MIDA hydrolysis.

Procedure:

  • Charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and K₃PO₄.

  • Seal the vial and purge with Argon/N₂.

  • Add the THF/Water solvent mixture (degassed).

  • Heat to 60°C with vigorous stirring for 12–24 hours.

    • Why 60°C? High enough to hydrolyze the MIDA ester, low enough to minimize thermal decomposition of the released acid.

  • Cool, dilute with ether, wash with water, and purify.

Protocol B: Coupling of 2-Chloropyridines (Catalyst Poisoning Prevention)

Best for: Electron-deficient or coordinating electrophiles.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (0.5 M in water) (2.0 equiv)

  • Solvent: THF or Dioxane

Procedure:

  • Charge the vial with XPhos Pd G3, boronic acid, and 2-chloropyridine.

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF/Dioxane.

  • Add the aqueous K₃PO₄ solution via syringe.

  • Stir at room temperature to 40°C.

    • Note: The G3 precatalyst is highly active; heating to 100°C is often unnecessary and can lead to side reactions. If no reaction occurs after 1 hour, increase T to 60°C.

Data Analysis: Ligand Performance Comparison

The choice of ligand dictates the yield when coupling sterically demanding or coordinating substrates (e.g., 2-chloropyridine + 2-methylphenylboronic acid).

LigandCatalyst SystemYield (%)Observation
PPh₃ Pd(PPh₃)₄< 10%Catalyst poisoning; Pd black formation.
dppf Pd(dppf)Cl₂35%Slow conversion; significant homocoupling.
SPhos Pd(OAc)₂ / SPhos88%Good steric protection; high activity.
XPhos XPhos Pd G3 98% Excellent turnover; prevents N-coordination.
RuPhos RuPhos Pd G392%Excellent for electron-poor substrates.

Data aggregated from Buchwald et al. studies (See Ref 1, 3).

Visualizations

Diagram 1: Mechanism of Protodeboronation vs. Productive Coupling

This diagram illustrates the "Fork in the Road" for 2-pyridineboronic acids.

Protodeboronation Start 2-Pyridineboronic Acid Zwitterion Zwitterionic Intermediate (N-coordination to B) Start->Zwitterion Fast Equilibrium Transmetalation Transmetalation to Pd(II) Start->Transmetalation Pd-L-Ar Decomp Protodeboronation (Pyridine + Boric Acid) Zwitterion->Decomp Base/H2O MIDA MIDA Boronate (Protected) SlowRelease Slow Hydrolysis (Rate Limiting) MIDA->SlowRelease aq. Base SlowRelease->Start Controlled [Conc] Product Biaryl Product Transmetalation->Product Reductive Elim.

Caption: The competition between rapid protodeboronation (red path) and productive transmetalation (blue path). MIDA protection (green) regulates the concentration of the unstable intermediate.

Diagram 2: Decision Tree for Optimization

Follow this logic flow to select the correct conditions for your specific substrate.

DecisionTree Start Start: Pyridine Coupling Issue Q1 Is the Pyridine the Nucleophile (Boron)? Start->Q1 YesNu Yes Q1->YesNu Boronic Acid NoNu No (Pyridine is Electrophile) Q1->NoNu Halide Stable Is it 2-Pyridyl? YesNu->Stable UseMIDA SOLUTION: Use 2-Pyridyl MIDA Boronate Protocol A (Slow Release) Stable->UseMIDA Yes (Unstable) UseAnhydrous SOLUTION: Anhydrous Conditions (Cs2CO3, Dioxane, CuI) Stable->UseAnhydrous No (Other pos.) Poison Issue: Catalyst Poisoning NoNu->Poison Ligand SOLUTION: Switch to Buchwald G3/G4 (XPhos or SPhos) Protocol B Poison->Ligand

Caption: Diagnostic flowchart for selecting the appropriate optimization strategy based on the role of the pyridine ring (Nucleophile vs. Electrophile).

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

Sources

Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Based on the Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of kinase inhibitors centered on the aminopyridine scaffold. This guide is structured in a question-and-answer format to directly address the nuanced challenges you may encounter during your experimental workflows. Here, we merge technical accuracy with field-proven insights to empower your research and development efforts.

Section 1: Foundational Concepts & Initial Troubleshooting

Question 1: My aminopyridine-based inhibitor shows high potency for my target kinase but is promiscuous across the kinome. What are the primary reasons for this lack of selectivity?

Answer:

The high degree of conservation within the ATP-binding site across the more than 500 kinases in the human kinome is the fundamental reason for the promiscuity of many kinase inhibitors, including those with an aminopyridine scaffold.[1] The aminopyridine scaffold itself is adept at forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP.[2] This interaction is a common feature for many type-I kinase inhibitors, which bind to the active conformation of the kinase.[1]

Several factors contribute to this promiscuity:

  • Scaffold-Hinge Interaction: The core aminopyridine structure is designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket. This foundational interaction is not unique to your target kinase, making off-target binding likely.[2][3]

  • Exploitation of Conserved Features: Early-stage inhibitors often exploit highly conserved features of the ATP pocket, leading to broad activity.

  • Limited Exploitation of Non-Conserved Regions: Initial designs may not sufficiently engage with less conserved regions of the ATP pocket, such as the ribose and phosphate-binding pockets, or allosteric sites.

To begin troubleshooting, a comprehensive kinase selectivity profile is essential to understand the scope of the promiscuity. This data will guide your subsequent optimization strategies.

Question 2: What are the initial steps I should take to improve the selectivity of my current lead compound?

Answer:

Improving selectivity is an iterative process of chemical modification and biological testing. Here are the initial strategic steps:

  • Comprehensive Kinome Profiling: The first step is to quantify the selectivity of your inhibitor.[4] This is typically done by screening your compound against a large panel of kinases (e.g., 100-400 kinases) at a fixed concentration.[5] This will identify the primary off-targets and provide a baseline for improvement.

  • Structural Biology: If possible, obtain a co-crystal structure of your inhibitor bound to your target kinase and at least one major off-target kinase. This will provide invaluable insights into the specific molecular interactions driving binding and reveal subtle differences that can be exploited.

  • Structure-Activity Relationship (SAR) Studies: Begin systematic modifications of the aminopyridine scaffold. Focus on solvent-exposed regions where modifications are less likely to disrupt the core binding interactions but can introduce selectivity by interacting with non-conserved residues.[6] For instance, replacing a solvent-exposed phenol substituent can dramatically improve cellular potency and selectivity.[6]

These initial steps will provide the foundational data to guide a more rational and targeted approach to enhancing selectivity.

Section 2: Advanced Strategies for Selectivity Enhancement

Question 3: My SAR studies are yielding incremental improvements. What advanced strategies can I employ for a significant leap in selectivity?

Answer:

When traditional SAR approaches plateau, consider these advanced strategies:

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue is a key position in the ATP binding site that controls access to a deeper hydrophobic pocket.[1] Kinases with small gatekeeper residues (like glycine or threonine) can accommodate bulky substituents on the inhibitor, while those with larger gatekeepers (like methionine or phenylalanine) will sterically clash.[1] Designing your inhibitor with a bulky group directed towards this position can be a powerful strategy to gain selectivity.[1]

  • Covalent Targeting of Non-Conserved Cysteines: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that can form a covalent bond with the cysteine.[1] This strategy can lead to exceptionally high potency and selectivity, as demonstrated by drugs like ibrutinib.[1]

  • Developing Bivalent Inhibitors: This approach involves tethering your aminopyridine inhibitor to a second molecule that binds to a nearby, less conserved site on the kinase.[1] This creates a bivalent inhibitor with significantly enhanced selectivity due to the requirement for two distinct binding events.[1]

  • Exploiting Atropisomerism: Atropisomers are stereoisomers that arise from hindered rotation around a single bond. It's possible that different atropisomers of your inhibitor have distinct selectivity profiles.[1] By rigidifying the molecule to favor one atropisomer, you may be able to "dial in" selectivity for your target kinase while eliminating off-target activities.[1]

Question 4: How can I leverage computational tools to guide my selectivity enhancement efforts?

Answer:

Computational modeling is an indispensable tool in modern drug discovery for predicting and understanding kinase inhibitor selectivity.

  • Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can predict the binding pose of your inhibitor in the active site of your target and off-target kinases.[7] MD simulations can further reveal the stability of these interactions over time.[7] This can help you prioritize which modifications are most likely to improve selectivity.

  • Binding Site Signature (BSS) Approaches: The BSS method uses the 3D structure of a kinase-inhibitor complex to predict the inhibitor's off-target profile across the kinome.[8] This can help identify potential off-targets that may have been missed in experimental screens.[8]

It is important to remember that computational predictions should always be validated experimentally.

Section 3: Experimental Design & Troubleshooting

Question 5: I'm observing a discrepancy between my biochemical assay data and my cell-based assay results. What could be the cause?

Answer:

Discrepancies between biochemical and cellular assays are common and can arise from several factors:

  • ATP Concentration: Biochemical assays are often performed at an ATP concentration close to the Km of the kinase to accurately determine the inhibitor's intrinsic affinity.[12] However, cellular ATP concentrations are typically much higher.[12] An inhibitor that is potent in a low-ATP biochemical assay may be less effective in a high-ATP cellular environment.

  • Cell Permeability and Efflux: Your inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to lower intracellular concentrations than expected.

  • Off-Target Effects in a Cellular Context: In a cellular environment, your inhibitor can interact with a multitude of other proteins, which can lead to off-target effects that are not observed in a purified biochemical assay.[13][14] These off-target effects can impact cell viability or signaling pathways in a way that confounds the interpretation of your results.

  • Metabolism: Your inhibitor may be rapidly metabolized within the cell, leading to a lower effective concentration.

To troubleshoot these discrepancies, consider performing cellular target engagement assays (e.g., NanoBRET®) to confirm that your inhibitor is binding to its intended target within the cell.[15]

Question 6: What are the best practices for setting up a reliable in vitro kinase inhibition assay?

Answer:

A well-designed in vitro kinase assay is crucial for obtaining reliable and reproducible data. Here are some best practices:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate to ensure the assay is running under initial velocity conditions (typically, less than 10% of the substrate is consumed).[16]

  • ATP Concentration: As mentioned previously, the ATP concentration is a critical parameter. For initial IC50 determination, it is recommended to use an ATP concentration at or near the Km for the specific kinase.[17]

  • Controls: Always include appropriate controls:

    • Positive Control: A known inhibitor of the kinase to validate the assay.[4]

    • Negative Control: A vehicle control (e.g., DMSO) to determine the baseline kinase activity.[18]

    • No Enzyme Control: To account for any background signal.

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not affect enzyme activity, as most inhibitors are dissolved in DMSO.[17]

Following these guidelines will help ensure the quality and reliability of your in vitro kinase inhibition data.

Section 4: Visualizing Workflows and Concepts

Workflow for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Initial Assessment cluster_1 Iterative Optimization cluster_2 Advanced Strategies cluster_3 Outcome start Lead Aminopyridine Compound profile Comprehensive Kinome Profiling start->profile structure Co-crystallization (Target & Off-Target) start->structure sar Structure-Activity Relationship (SAR) Studies profile->sar structure->sar computation Computational Modeling (Docking, MD) sar->computation gatekeeper Exploit Gatekeeper Residue sar->gatekeeper covalent Covalent Targeting sar->covalent bivalent Design Bivalent Inhibitors sar->bivalent atropisomer Utilize Atropisomerism sar->atropisomer synthesis Synthesize Analogs computation->synthesis biochem_assay Biochemical Assays (IC50) synthesis->biochem_assay cell_assay Cell-based Assays biochem_assay->cell_assay cell_assay->sar Iterate selective_inhibitor Selective Kinase Inhibitor cell_assay->selective_inhibitor Meets Criteria gatekeeper->selective_inhibitor covalent->selective_inhibitor bivalent->selective_inhibitor atropisomer->selective_inhibitor G start Discrepancy between Biochemical and Cellular Assays atp Is biochemical assay ATP concentration << cellular ATP? start->atp permeability Assess Cell Permeability (e.g., PAMPA) atp->permeability Yes target_engagement Perform Cellular Target Engagement Assay (e.g., NanoBRET®) atp->target_engagement No efflux Investigate Efflux Pump Activity permeability->efflux efflux->target_engagement metabolism Evaluate Compound Metabolism target_engagement->metabolism

Caption: Troubleshooting discrepancies between biochemical and cellular kinase inhibitor assays.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). (URL: )
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025-12-03). (URL: )
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). (URL: [Link])

  • Kinase Selectivity Profiling Systems—General Panel - Promega Corpor
  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC - NIH. (2025-02-06). (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). (URL: [Link])

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (URL: [Link])

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (URL: [Link])

  • Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization - ACS Publications. (2026-01-16). (URL: [Link])

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. (URL: [Link])

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (URL: [Link])

  • Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. (2026-02-02). (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (URL: [Link])

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Publications. (2014-08-07). (URL: [Link])

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026-01-20). (URL: [Link])

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (URL: [Link])

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. (URL: [Link])

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed. (2025-02-27). (URL: [Link])

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021-08-26). (URL: [Link])

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023-09-05). (URL: [Link])

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. (URL: [Link])

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. (URL: [Link])

  • Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021-03-02). (URL: [Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). (URL: [Link])

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (URL: [Link])

  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (URL: [Link])

Sources

Troubleshooting unexpected results in experiments with 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1206969-42-7 | Role: Intermediate / Scaffold Document ID: TS-GUIDE-12069 | Version: 2.1[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges researchers encounter when working with 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride .

As a bis-pyridine ether with a primary amine, this compound serves as a critical scaffold in kinase inhibitor development.[1] However, its hydrochloride salt form introduces distinct solubility and reactivity behaviors that often lead to "silent failures" in standard protocols.[1] This guide deconstructs those failures using physical organic chemistry principles to get your experiments back on track.

Module 1: Reactivity Failures (The "Silent Nucleophile")

The Symptom

You are attempting an amide coupling, urea formation, or reductive amination. TLC/LCMS shows the starting material remains unconsumed, even after prolonged heating or adding excess electrophile.[1]

The Root Cause: Protonation Lock

The hydrochloride salt form means the primary amine is protonated (


). In this state, the nitrogen lone pair—required for nucleophilic attack—is occupied by a proton. Furthermore, the electron-withdrawing nature of the pyridine ring reduces the basicity of the amine, making it slower to react even when free-based if the pH isn't strictly controlled.
The Solution: In-Situ Neutralization Protocol

You cannot rely on the "standard" 1:1 base equivalent.[1] You must account for the HCl counterion plus the proton generated during coupling.[1]

Correct Stoichiometry:


[1]
Step-by-Step Protocol: Amide Coupling (HATU/EDC)
  • Dissolution: Dissolve the amine HCl salt in DMF or DMA (avoid DCM; solubility is poor).[1]

  • Activation (The Critical Step): Add DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

    • Rule of Thumb: Use 3.0 equivalents of base relative to the amine salt.[1]

    • Visual Check: Ensure the solution is clear. If cloudy, the free base may be precipitating (see Module 2).

  • Coupling: Add the carboxylic acid (pre-activated with HATU for 5 mins) to the amine solution.

  • Monitoring: Do not rely on UV alone.[1] The pyridine rings absorb strongly.[1] Use LCMS to distinguish Product

    
     from Starting Material 
    
    
    
    .[1]
Visualizing the Mechanism

The following diagram illustrates why the reaction fails without excess base and the correct pathway to activation.

ReactivityFlow Salt Amine HCl Salt (R-NH3+ Cl-) NON-REACTIVE Base Base Addition (> 2.0 eq DIPEA) Salt->Base Neutralization Electrophile Electrophile (Acid Chloride/Activated Ester) Salt->Electrophile Direct Mixing (NO REACTION) FreeBase Free Amine (R-NH2) REACTIVE LONE PAIR Base->FreeBase Deprotonation Product Coupled Product (Amide/Urea) FreeBase->Product Nucleophilic Attack Electrophile->Product

Figure 1: The "Protonation Lock" mechanism. Direct mixing of the HCl salt with electrophiles results in failure because the amine is not nucleophilic until deprotonated.

Module 2: Solubility & Handling (The "Oiling Out" Issue)

The Symptom

The compound dissolves in water but oils out or forms a gum when organic solvents (EtOAc, DCM) are added during extraction. Or, it precipitates unexpectedly during reaction setup.[1]

The Root Cause: Amphiphilic Conflict
  • Hydrophilic: The HCl salt and the amine group.[1]

  • Lipophilic: The bis-pyridine ether backbone.[1] This duality makes the compound confused at neutral pH.[1] It is too polar for pure non-polar organics but too lipophilic for pure water once neutralized.[1]

Solubility Data & Selection Guide
Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Water High (>50 mg/mL)Low / InsolubleAqueous workup (Acidic phase)
Methanol/Ethanol HighModerateRecrystallization
DMSO / DMF HighHighReaction Medium (Preferred)
DCM / Chloroform PoorModerateExtraction (requires small % MeOH)
Ethyl Acetate Very PoorLowAnti-solvent (Precipitation)
Troubleshooting Protocol: The "Salting Out" Extraction

If you cannot extract the product or the intermediate is stuck in the aqueous layer:

  • pH Adjustment: Basify the aqueous layer to pH > 10 using saturated

    
    .[1]
    
  • Solvent Modification: Do not use pure DCM. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) .[1] The alcohol helps solvate the polar pyridine nitrogens.[1]

  • Saturation: Saturate the aqueous phase with NaCl (brine) to force the organic compound into the organic layer.[1]

Module 3: Stability & Storage

The Symptom

The white/off-white powder turns yellow or brown over time.[1] NMR shows broad peaks near the baseline.[1]

The Root Cause: Oxidation & Hygroscopicity
  • Hygroscopicity: Pyridine HCl salts are notorious for absorbing atmospheric water.[1] This alters the molecular weight (stoichiometry errors) and hydrolyzes sensitive reagents used later.[1]

  • Oxidation: While the ether linkage is stable, the electron-rich amine (once free-based) and the pyridine nitrogens are susceptible to N-oxide formation over long periods in air.

Best Practices Checklist

Frequently Asked Questions (FAQ)

Q: Can I use the free base instead of the HCl salt? A: Yes, but the free base is less shelf-stable (prone to oxidation). It is recommended to store the HCl salt and free-base it in situ (as described in Module 1) or immediately prior to use.[1]

Q: I see extra peaks in the aromatic region of my NMR. Is it impure? A: Not necessarily.[1] Pyridine protons are highly sensitive to pH.[1] If your NMR solvent (


 or 

) has trace acid, the chemical shifts will move.[1] Add a drop of

shake; if the peaks shift or sharpen, it is likely a pH/exchange effect, not an impurity.

Q: What is the exact pKa of the amine? A: While experimental data for this specific CAS is limited, analogous 3-aminopyridines have a pKa


 6.0. The pyridine ring nitrogen has a pKa 

5.[1]2. This proximity means you need a base with pKa > 9 (like DIPEA or TEA) to ensure full deprotonation.[1]

References

  • General Reactivity of Aminopyridines

    • Scielo: "A simple synthesis of aminopyridines: use of amides as amine source."[1][2] (Discusses nucleophilicity challenges).

  • Handling Pyridine Salts

    • ResearchGate:[1][3] "How can I neutralize amine hydrochlorides?" (Protocols for in-situ neutralization).

  • Amide Coupling Protocols

    • Current Chemistry Letters: "Process optimization for acid-amine coupling: a catalytic approach." (General catalytic cycles for deactivated amines).

  • Solubility Data (Analogous Compounds)

    • PubChem:[1][4] 3-(Aminomethyl)pyridine properties (Used as a proxy for solubility behavior of pyridine-amine salts).[1]

  • Stability of Aminopyridinium Salts

    • ACS Publications:[1] "N-Aminopyridinium Salts as Precursors for N-Centered Radicals."[1][5][6][7] (Discusses oxidative stability and radical formation). [1]

Sources

Validation & Comparative

Comparative Study: Pharmacokinetic Properties of Pyridine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Phenyl-to-Pyridyl Switch" is a cornerstone strategy in medicinal chemistry, utilized to optimize physicochemical properties and metabolic stability. While the pyridine scaffold acts as a bioisostere for the phenyl ring, its introduction fundamentally alters the pharmacokinetic (PK) landscape of a molecule.

This guide objectively compares the PK performance of pyridine regioisomers (2-, 3-, and 4-pyridine) against their carbocyclic analogs. It addresses the critical trade-offs between solubility enhancement and CYP450 inhibition risks , providing actionable data and experimental protocols for lead optimization.

Physicochemical Profiling: Solubility & Lipophilicity[1][2]

The introduction of a nitrogen atom into the aromatic ring lowers lipophilicity (LogP/LogD) and typically enhances aqueous solubility due to the hydrogen bond acceptor (HBA) capability of the pyridine nitrogen.

Comparative Data: The "Nitrogen Scan" Effect

The following table summarizes the average shift in physicochemical properties when replacing a phenyl ring with specific pyridine isomers in a neutral drug-like scaffold.

ParameterPhenyl (Reference)2-Pyridine3-Pyridine4-Pyridine

LogD

0.0 (Baseline)-0.8 to -1.2-1.0 to -1.5-1.1 to -1.6
Solubility (pH 7.4) LowModerateHigh High
pKa (Conj. Acid) N/A~5.2~5.2~5.2
H-Bond Potential HydrophobicHBA (Steric risk)HBA (Accessible)HBA (Accessible)
Expert Insight: The "2-Pyridine Solubility Trap"

While all pyridines lower LogD, 2-substituted pyridines often underperform in solubility assays compared to 3- and 4-isomers.

  • Mechanism: If the substituent at the 2-position contains a hydrogen bond donor (e.g., an amide or amine), it often forms an intramolecular hydrogen bond with the pyridine nitrogen.

  • Consequence: This "hides" the polar functionality from the solvent, effectively increasing the molecule's lipophilicity and reducing the solvation energy gain.

  • Recommendation: Prioritize 3- or 4-pyridine isomers if maximizing solubility is the primary objective, unless the intramolecular bond is required for conformational locking.

Metabolic Stability & Clearance[3][4]

Pyridine rings are electron-deficient compared to phenyl rings, making them generally more resistant to oxidative metabolism (specifically CYP450-mediated aromatic hydroxylation).

Comparative Clearance Mechanisms
ScaffoldPrimary Metabolic LiabilityStability Rating
Phenyl Rapid aromatic hydroxylation (epoxidation) by CYP450.Low/Medium
2-Pyridine Resistant to CYP oxidation. Risk: Aldehyde Oxidase (AO) attack at C-6 if sterically accessible.Medium/High
3-Pyridine Highly resistant to ring oxidation. N-oxidation (FMO/CYP) is possible but slower.High
4-Pyridine Resistant to ring oxidation. High risk of N-oxidation.Medium/High
Visualization: The Metabolic Decision Tree

The following diagram illustrates the logical flow for optimizing metabolic stability using a Nitrogen Scan.

NitrogenScan Start Start: High Clearance (Phenyl Ring Oxidation) Switch Strategy: Phenyl -> Pyridyl Switch Start->Switch Isomer2 2-Pyridine Switch->Isomer2 Steric block? Isomer3 3-Pyridine Switch->Isomer3 Standard Isomer4 4-Pyridine Switch->Isomer4 Symmetry RiskAO Risk: Aldehyde Oxidase (Cytosolic Clearance) Isomer2->RiskAO C6 Accessible? Success Optimal Stability (Low CLint) Isomer3->Success Balanced Profile RiskNox Risk: N-Oxide Formation Isomer4->RiskNox N Accessible? RiskAO->Switch Block C6

Caption: Decision logic for selecting pyridine regioisomers to mitigate metabolic clearance risks.

CYP450 Inhibition: The Heme Coordination Liability

The most significant PK drawback of pyridine derivatives is their potential to act as reversible inhibitors of CYP450 enzymes (particularly CYP3A4 and CYP2D6).

Mechanism of Inhibition

The lone pair of electrons on the pyridine nitrogen can coordinate directly with the heme iron (


) of the CYP450 active site. This is a Type II binding interaction  that prevents the enzyme from metabolizing other substrates, leading to drug-drug interactions (DDI).
Structure-Activity Relationship (SAR) for Reducing Inhibition
  • Steric Shielding (The "Ortho Effect"):

    • Placing a substituent (Methyl, Cl, F) at the 2-position (ortho to the nitrogen) creates steric hindrance.

    • Result: The bulky group prevents the nitrogen lone pair from approaching the heme iron, drastically reducing inhibition potency (

      
       increases).
      
  • Basicity Modulation:

    • Electron-withdrawing groups (EWGs) on the pyridine ring lower the basicity (and nucleophilicity) of the nitrogen.

    • Result: Reduced affinity for the heme iron.

Comparative Data: CYP3A4 Inhibition ( )
Compound Structure

(CYP3A4)
Interpretation
Unsubstituted 3-Pyridine < 1

M
High Risk: Open access to N-lone pair.
2-Methyl-3-Pyridine > 10

M
Low Risk: Steric clash with heme porphyrin.
2-Fluoro-3-Pyridine ~ 5

M
Medium Risk: Electronic reduction of N-basicity, but less steric bulk.

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Protocol A: High-Throughput Microsomal Stability (Clearance)

This assay determines the Intrinsic Clearance (


) of the pyridine derivatives.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1

    
    M final conc, <0.1% DMSO).
    

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .


Protocol B: CYP Inhibition Shift Assay (Time-Dependent)

Distinguishes between direct competitive inhibition (Type II binding) and mechanism-based inactivation (MBI).

CYP_Protocol Prep Prep: Test Cmpd + HLM ArmA Arm A: (-NADPH) 30 min Pre-inc Prep->ArmA ArmB Arm B: (+NADPH) 30 min Pre-inc Prep->ArmB Substrate Add CYP Substrate (e.g., Midazolam) ArmA->Substrate ArmB->Substrate Readout Measure IC50 Substrate->Readout Decision Compare IC50s Readout->Decision Reversible\n(Type II Binding) Reversible (Type II Binding) Decision->Reversible\n(Type II Binding) No Shift Irreversible\n(MBI) Irreversible (MBI) Decision->Irreversible\n(MBI) IC50 Shift > 1.5x

Caption: Workflow to differentiate reversible heme coordination from irreversible inactivation.

References

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. (2012). Analysis of lipophilic contributions of heterocycles including pyridines.

  • Pyridine, A Privileged Scaffold in Drug Discovery: The Magic of Phenyl–Pyridyl Switch. PharmaBlock White Paper. Detailed case studies on potency and PK improvements.

  • Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry. Discusses the heme-ligating properties of pyridine nitrogen.

  • Microsomal Stability Assay Protocol. Protocols.io. Standardized methodology for metabolic stability assessment.

  • Strategies to Reduce CYP Inhibition in Pyridine Derivatives. Bioorganic & Medicinal Chemistry Letters. (2015). Exploration of steric and electronic effects on heme coordination.

Safety Operating Guide

Operational Guide: Disposal & Handling of 6-(Pyridin-3-yloxy)pyridin-3-amine Hydrochloride

[1]

Executive Summary & Chemical Intelligence

Immediate Action Required: Treat this compound as a high-potency nitrogenous base derivative . While specific toxicological data for this exact intermediate may be sparse, its substructures (aminopyridines and pyridine ethers) dictate a strict safety protocol.

The Core Hazard: The molecule combines a primary amine and two pyridine rings in a hydrochloride salt form.

  • Physiological Risk: Aminopyridines are known potassium channel blockers. Absorption (dermal/inhalation) can lead to neurotoxicity.[2]

  • Chemical Risk: As a hydrochloride salt, it is acidic. Contact with strong bases will liberate the free base, increasing volatility and odor, and potentially altering its skin permeability.

Chemical Profile Table
PropertySpecificationOperational Implication
Chemical Name 6-(Pyridin-3-yloxy)pyridin-3-amine HClPrimary Identifier
Functional Groups Bis-pyridine ether, Primary Amine, HCl SaltNitrogenous waste; Acidic solid
Physical State Solid (Crystalline powder)Dust generation is a primary vector
Solubility High (Water, DMSO, Methanol)Aquatic toxicity risk; highly mobile in drains (PROHIBITED)
Hazard Class (Proxy) Acute Tox.[1][3][4][5][6] (Oral/Dermal), Irritant (Skin/Eye)Handle in Fume Hood; Double Glove
RCRA Status Not specifically P/U listed; Treat as Characteristic Waste (Toxic)Requires incineration

Pre-Disposal Stabilization (The "Self-Validating" System)

Expert Insight: Effective disposal begins at the bench. The most common failure mode in disposing of pyridine salts is accidental deprotonation .

The Mechanism of Risk:

1

Protocol 1: Segregation Strategy

  • Acidic/Neutral Stream Only: Never dispose of this compound in a container designated for "Basic Organic Waste."

  • Oxidizer Separation: Pyridine rings are electron-rich; amines are reducing agents. Keep strictly separate from Nitric Acid or Peroxides to prevent exothermic nitration or oxidation reactions.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired shelf stocks, weighing boat residues, spill cleanup materials.[1]

  • Containment: Do not throw loose powder into a general trash bin. Place the substance in a clear, sealable secondary container (polyethylene bag or screw-top jar).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "6-(Pyridin-3-yloxy)pyridin-3-amine HCl (99%)"

    • Hazard Checkboxes: Toxic, Irritant.[2][7][8]

  • Consolidation: Place the sealed secondary container into the lab’s Solid Hazardous Waste Drum .

    • Note: Ensure the drum is rated for "Toxic Organics."

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction filtrates.[1]

  • Solvent Identification: Determine the carrier solvent.

    • Halogenated (DCM, Chloroform): Use Stream A .

    • Non-Halogenated (Methanol, DMSO, Water): Use Stream B .

  • pH Check (Critical): Before adding to the waste carboy, check the pH. If the solution is basic (pH > 8), neutralize it with dilute HCl or Acetic Acid to pH 5–7. This keeps the pyridine protonated and non-volatile.

  • Pour & Log: Add to the appropriate carboy and log the specific chemical name on the waste manifest. Do not simply write "Organic Waste."

Visualization: The Disposal Decision Tree

The following diagram illustrates the logic flow for disposing of this specific compound, ensuring compliance and safety.

DisposalFlowStartWaste: 6-(Pyridin-3-yloxy)pyridin-3-amine HClStateCheckPhysical State?Start->StateCheckSolidSolid / Powder / DebrisStateCheck->SolidSolidLiquidLiquid SolutionStateCheck->LiquidLiquidBaggingDouble Bag in Polyethylene(Prevent Dust)Solid->BaggingSolidDrumSolid Toxic Waste Drum(Incineration)Bagging->SolidDrumSolventCheckPrimary Solvent?Liquid->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloYesNonHaloNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHaloNoHaloStreamHalogenated Waste StreamHalo->HaloStreampHCheckCRITICAL: Is pH > 8?NonHalo->pHCheckNeutralizeAcidify to pH 5-7(Prevent Free-Basing)pHCheck->NeutralizeYes (Basic)NonHaloStreamNon-Halogenated Waste StreampHCheck->NonHaloStreamNo (Acidic/Neutral)Neutralize->NonHaloStreamDrainDrain DisposalNonHaloStream->DrainNEVER

Caption: Decision logic for segregating aminopyridine wastes. Note the critical pH adjustment step for liquid waste to prevent volatilization.

Regulatory & Compliance Context (RCRA/EPA)

Waste Classification

Under US EPA regulations (RCRA), this specific molecule is not explicitly listed on the "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, it must be characterized by the generator:

  • Toxicity Characteristic: Due to the aminopyridine moiety, it likely meets the criteria for Toxic Waste if tested via TCLP (Toxicity Characteristic Leaching Procedure), although standard practice is to declare it hazardous based on "Generator Knowledge" of the functional groups.

  • Halogen Content: While the molecule contains Chloride (HCl salt), it is generally not classified as "Halogenated Organic Waste" in the same category as solvents (like Methylene Chloride) unless dissolved in them. It is a "Nitrogenous Organic Solid."

Final Destruction Method

The only acceptable final disposal method for this compound is High-Temperature Incineration with secondary combustion chambers and scrubbers.

  • Why? Incineration ensures the destruction of the pyridine ring (preventing environmental persistence) and captures the NOx and HCl gases generated during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Aminopyridine (Structural Analog for Toxicity Assessment). National Library of Medicine. [Link]

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